molecular formula C8H8ClNO2 B578619 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride CAS No. 1211585-80-6

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

Cat. No.: B578619
CAS No.: 1211585-80-6
M. Wt: 185.607
InChI Key: RDVRYXOLQHTBJX-UHFFFAOYSA-N
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Description

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride (CAS 1211585-80-6) is a high-purity chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound belongs to the furopyridine class of heterocyclic structures, which are recognized for their diverse biological activities . Recent scientific investigations highlight the substantial potential of furopyridine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical therapeutic target in non-small cell lung cancer (NSCLC) and other malignancies . Specifically, analogues of this compound have demonstrated nanomolar-range IC50 values against both wild-type and mutant forms of EGFR, including the drug-resistant L858R/T790M and L858R/T790M/C797S mutants. Some derivatives have shown cytotoxic activity against NSCLC cell lines (such as A549 and H1975) while exhibiting minimal toxicity to normal cell lines, indicating a promising therapeutic window . The mechanism of action involves key interactions with residues in the active site of EGFR, such as M793 and S797, primarily stabilized by van der Waals forces and hydrogen bonding, as elucidated through molecular dynamics simulations . Beyond oncology, the furopyridine scaffold is also being explored for its inhibitory activity against other targets like α-glucosidase and β-glucosidase, suggesting broader pharmacological utility . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

5-methylfuro[2,3-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2.ClH/c1-5-2-6-7(10)4-11-8(6)3-9-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVRYXOLQHTBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)OCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Proposed Synthetic Pathway for 5-Methylfuro[2,3-c]pyridin-3(2H)-one Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed, multi-step synthetic pathway for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The furo[2,3-c]pyridine scaffold is a key structural motif in various biologically active molecules, exhibiting a range of pharmacological activities.[1] This document provides a detailed, step-by-step methodology, grounded in established chemical principles and analogous syntheses of related furo[2,3-c]pyridine and pyridinone derivatives. The proposed route is designed to be a practical guide for researchers in drug discovery and development, offering insights into the rationale behind experimental choices and potential challenges.

Introduction

The fusion of a furan ring with a pyridine core gives rise to furopyridines, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The unique electronic properties and three-dimensional structure of the furopyridine scaffold make it a "privileged structure" in drug design, capable of interacting with a variety of biological targets. Specifically, the furo[2,3-c]pyridine isomer is a core component of molecules with potential applications in oncology and immunology. The introduction of a methyl group and a ketone functionality, as in 5-Methylfuro[2,3-c]pyridin-3(2H)-one, is anticipated to modulate the compound's physicochemical properties and biological activity. This guide details a plausible and scientifically sound synthetic approach to this target molecule, culminating in its hydrochloride salt form to enhance solubility and facilitate handling.

Proposed Synthesis Pathway Overview

The proposed synthesis of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride commences with a commercially available substituted pyridine derivative. The key strategic elements of this pathway involve the construction of the fused furan ring and the subsequent formation of the pyridinone moiety. The final step entails the formation of the hydrochloride salt.

Synthesis_Pathway A Starting Material: 2-chloro-3-hydroxy-5-methylpyridine B Intermediate 1: 2-(2-chloro-5-methylpyridin-3-yloxy)acetonitrile A->B Chloroacetonitrile, K2CO3, Acetone C Intermediate 2: Furo[2,3-c]pyridin-3-amine B->C NaOEt, EtOH, Reflux D Intermediate 3: 5-Methylfuro[2,3-c]pyridin-3(2H)-one C->D 1. NaNO2, H2SO4, H2O 2. Heat E Final Product: 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride D->E HCl in Ether

Caption: Proposed multi-step synthesis of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-chloro-5-methylpyridin-3-yloxy)acetonitrile (Intermediate 1)

This initial step involves an O-alkylation of the starting material, 2-chloro-3-hydroxy-5-methylpyridine, with chloroacetonitrile. This reaction is a standard method for introducing a cyanomethyl ether group.

  • Rationale: The selection of a mild base like potassium carbonate is crucial to prevent the deprotonation of other potentially acidic protons and to avoid unwanted side reactions. Acetone is a suitable solvent due to its polarity and ability to dissolve both the reactants and the inorganic base.

  • Protocol:

    • To a solution of 2-chloro-3-hydroxy-5-methylpyridine (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetonitrile (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(2-chloro-5-methylpyridin-3-yloxy)acetonitrile.

Step 2: Synthesis of Furo[2,3-c]pyridin-3-amine (Intermediate 2)

The second step is a base-catalyzed intramolecular cyclization to construct the furan ring. This type of reaction is a common strategy for the synthesis of fused heterocyclic systems.

  • Rationale: Sodium ethoxide is a strong base that effectively promotes the cyclization by deprotonating the methylene group adjacent to the nitrile, which then attacks the carbon bearing the chlorine atom on the pyridine ring. Ethanol is used as the solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

  • Protocol:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere.

    • Add a solution of 2-(2-chloro-5-methylpyridin-3-yloxy)acetonitrile (1.0 eq) in ethanol to the sodium ethoxide solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, Furo[2,3-c]pyridin-3-amine, can be used in the next step without further purification or can be purified by crystallization.

Step 3: Synthesis of 5-Methylfuro[2,3-c]pyridin-3(2H)-one (Intermediate 3)

This step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, followed by tautomerization to the more stable keto form.

  • Rationale: The diazotization of the primary aromatic amine with sodium nitrite in an acidic medium generates a diazonium salt. This intermediate is unstable and, upon gentle heating, decomposes to a carbocation which is then quenched by water to form the hydroxyl group. The resulting enol form of the product will tautomerize to the more stable pyridinone.

  • Protocol:

    • Dissolve Furo[2,3-c]pyridin-3-amine (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1 hour.

    • Slowly warm the reaction to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 5-Methylfuro[2,3-c]pyridin-3(2H)-one.

Step 4: Synthesis of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride (Final Product)

The final step is the formation of the hydrochloride salt to improve the compound's solubility and stability.

  • Rationale: The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry to convert a basic compound into a more water-soluble and crystalline form. This is achieved by treating the free base with hydrochloric acid.

  • Protocol:

    • Dissolve 5-Methylfuro[2,3-c]pyridin-3(2H)-one (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

Data Summary

Compound Name Molecular Formula Molecular Weight ( g/mol ) Proposed Synthetic Step
2-(2-chloro-5-methylpyridin-3-yloxy)acetonitrileC8H7ClN2O182.611
Furo[2,3-c]pyridin-3-amineC7H6N2O134.142
5-Methylfuro[2,3-c]pyridin-3(2H)-oneC8H7NO2149.153
5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochlorideC8H8ClNO2185.614

Conclusion

This technical guide presents a viable and detailed synthetic pathway for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. The proposed route is based on well-established chemical transformations and analogies to the synthesis of similar heterocyclic systems. While this guide provides a robust framework, optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve optimal yields and purity. This document is intended to serve as a valuable resource for chemists and researchers in the field of drug discovery and development, facilitating the synthesis and further investigation of this promising class of compounds.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • National Center for Biotechnology Information. (n.d.). 5-Methylfuro[3,2-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl furo[3,2-b]pyridine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Synthesis of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Retrieved from [Link]

  • Hrasna, M., Ürgeová, E., & Krutošíková, A. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar. Retrieved from [Link]

Sources

5-Methylfuro[2,3-c]pyridin-3(2H)-one Hydrochloride: A Technical Guide to a Novel Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this document presents a prospective analysis, including a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential biological significance based on analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Furo[2,3-c]pyridine Core

The furo[2,3-c]pyridine scaffold is a significant heterocyclic system that forms the core structure of numerous biologically active molecules.[1] Its unique arrangement of a furan ring fused to a pyridine ring imparts a distinct three-dimensional architecture, making it an attractive framework for designing novel therapeutic agents. One notable example is PNU-142721, a potent HIV-1 protease inhibitor that features the furo[2,3-c]pyridine core.[1] The inherent properties of this scaffold, including its potential for hydrogen bonding and diverse substitution patterns, make it a valuable target in medicinal chemistry. This guide focuses on a specific derivative, 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a compound for which detailed information is not yet prevalent in the literature.

Molecular Structure and Identification

While a specific CAS number for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride has not been identified in public databases, the parent compound, Furo[2,3-c]pyridin-3(2H)-one, is registered under CAS Number 106531-52-6 .[2] The introduction of a methyl group at the 5-position and subsequent formation of the hydrochloride salt would alter its properties and require a new CAS designation.

The proposed structure of 5-Methylfuro[2,3-c]pyridin-3(2H)-one is depicted below:

Caption: Proposed chemical structure of 5-Methylfuro[2,3-c]pyridin-3(2H)-one.

Proposed Synthesis Pathway

Based on established synthetic methodologies for the furo[2,3-c]pyridine scaffold and related heterocyclic systems, a plausible synthetic route for 5-Methylfuro[2,3-c]pyridin-3(2H)-one is proposed. This pathway commences with a substituted piperidinone derivative, a strategy that has proven effective in the synthesis of the core furo[2,3-c]pyridine structure.[1][3]

The proposed multi-step synthesis is outlined below:

G start N-Benzenesulfonyl-3-methylpiperidin-4-one wittig Wittig Olefination (Ph3P=CHCO2Et) start->wittig deconjugation DBU-mediated Deconjugation wittig->deconjugation hydrolysis Hydrolysis (NaOH) deconjugation->hydrolysis selenocyclization Selenocyclization (PhSeCl) hydrolysis->selenocyclization oxidation Oxidative Dehydroselenylation (NaIO4) selenocyclization->oxidation reduction Reduction & Furan Ring Formation oxidation->reduction aromatization Aromatization reduction->aromatization hcl_formation HCl Salt Formation (HCl in Ether) aromatization->hcl_formation end 5-Methylfuro[2,3-c]pyridin-3(2H)-one Hydrochloride hcl_formation->end

Caption: Proposed synthetic workflow for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

Experimental Protocol (Proposed)
  • Wittig Olefination: N-Benzenesulfonyl-3-methylpiperidin-4-one is reacted with ethyl (triphenylphosphoranylidene)acetate in a suitable solvent such as chloroform at reflux to yield the corresponding α,β-unsaturated ester.

  • Deconjugation: The resulting ester undergoes DBU-mediated deconjugation in THF at reflux to afford the β,γ-unsaturated ester.

  • Hydrolysis: The ester is hydrolyzed using an aqueous solution of sodium hydroxide in THF to yield the corresponding carboxylic acid.

  • Selenocyclization: The carboxylic acid is treated with phenylselenyl chloride in THF at room temperature to induce intramolecular cyclization.

  • Oxidative Dehydroselenylation: The resulting seleno-lactone is subjected to oxidative dehydroselenylation using sodium periodate in THF to form the α,β-unsaturated lactone.

  • Reduction and Furan Ring Formation: The lactone is reduced, and the furan ring is formed through a series of steps, likely involving a reducing agent and subsequent acid-catalyzed cyclization.

  • Aromatization: The partially saturated furo[2,3-c]pyridine system is aromatized to yield 5-Methylfuro[2,3-c]pyridin-3(2H)-one.

  • Hydrochloride Salt Formation: The final product is treated with a solution of hydrogen chloride in a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.

Physicochemical Properties (Predicted)

The predicted physicochemical properties of 5-Methylfuro[2,3-c]pyridin-3(2H)-one are summarized in the table below. These values are extrapolated from the properties of the parent compound and related structures.

PropertyPredicted Value
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)
Melting Point > 200 °C (as hydrochloride salt)
pKa Estimated around 4-5 for the pyridine nitrogen

Potential Applications in Drug Development

The furo[2,3-c]pyridine scaffold and its analogs have demonstrated a wide range of biological activities, suggesting that 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride could be a valuable lead compound in several therapeutic areas.

  • Anticancer Activity: Furo[2,3-d]pyrimidine derivatives, which are structurally similar to the target compound, have shown potent anti-breast cancer activity.[4] Specifically, certain chalcones based on the furo[2,3-d]pyrimidine core exhibited significant anti-proliferative effects against cancer cell lines.[4] Furthermore, substituted 5-methyl-furo[2,3-d]pyrimidines have been investigated as microtubule targeting agents effective against multidrug-resistant cancer cells.[5][6]

  • Kinase Inhibition: The furopyridine scaffold is recognized as a "privileged scaffold" for designing highly selective kinase inhibitors.[7] Kinases are crucial targets in oncology and inflammatory diseases, and novel inhibitors are in high demand.

  • Antiviral Activity: As previously mentioned, the furo[2,3-c]pyridine core is present in the HIV-1 protease inhibitor PNU-142721, highlighting its potential in the development of antiviral agents.[1]

Conclusion

While direct experimental data for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is currently lacking in the public domain, this technical guide provides a comprehensive prospective analysis based on the known chemistry and biology of the furo[2,3-c]pyridine scaffold. The proposed synthetic route offers a viable pathway for its preparation, and the predicted properties suggest a stable and potentially biologically active molecule. The diverse therapeutic applications of related compounds underscore the potential of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride as a valuable building block for the discovery of new drugs. Further investigation into the synthesis and biological evaluation of this novel compound is highly warranted.

References

  • Al-Ostoot, F. H., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8629-8643. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. Retrieved January 25, 2026, from [Link]

  • Briden, R. C. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(12), 4583-4586. [Link]

  • Gangjee, A., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(13), 6029-6043. [Link]

  • Gangjee, A., et al. (2018). Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. Bioorganic & Medicinal Chemistry Letters, 28(18), 3073-3079. [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved January 25, 2026, from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(42). [Link]

  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. Retrieved January 25, 2026, from [Link]

Sources

Unraveling the Enigmatic Mechanism of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of the putative mechanism of action of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a novel heterocyclic compound belonging to the furo[2,3-c]pyridine class. While direct experimental data on this specific molecule remains nascent, this document synthesizes the current understanding of the broader furo[2,3-c]pyridine scaffold to propose a scientifically grounded hypothesis for its biological activity. We postulate that 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride functions as a kinase inhibitor, targeting key signaling pathways implicated in oncogenesis. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for investigating and validating the therapeutic potential of this compound. We will delve into the rationale behind this hypothesis, outline detailed experimental protocols for its validation, and present the necessary tools for data interpretation and visualization.

Introduction: The Therapeutic Promise of the Furo[2,3-c]pyridine Scaffold

The furo[2,3-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, most notably as potent anti-cancer agents. The inherent structural features of this scaffold, particularly the pyridinone ring, facilitate critical interactions with biological targets. The pyridinone moiety can act as a hydrogen bond donor and acceptor, enabling it to form stable complexes with the hinge region of various protein kinases.[1][2] This interaction is a hallmark of many successful kinase inhibitors, which function by blocking the ATP-binding site of the enzyme and thereby disrupting downstream signaling cascades that are often dysregulated in cancer.

Derivatives of the parent furo[2,3-c]pyridine scaffold have exhibited significant cytotoxic effects against a range of cancer cell lines, with some compounds demonstrating GI50 values in the low nanomolar range against melanoma and breast cancer. The primary mechanism underlying this cytotoxicity is believed to be the inhibition of protein kinases that are crucial for cell proliferation and survival.

A Postulated Mechanism of Action: Kinase Inhibition

Based on the established pharmacology of the furo[2,3-c]pyridine class, we hypothesize that 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride exerts its biological effects through the inhibition of one or more protein kinases. The addition of a methyl group at the 5-position may influence the compound's selectivity and potency towards specific kinases.

Key Putative Molecular Targets

Several kinases are implicated as potential targets for furo[2,3-c]pyridine derivatives:

  • B-Raf Kinase: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.

  • PI3K/AKT Pathway: A critical signaling pathway that regulates cell growth, proliferation, and survival. Furo[2,3-d]pyrimidine derivatives, structurally related to the furo[2,3-c]pyridines, have been identified as dual PI3K/AKT inhibitors.[3]

  • Other Receptor Tyrosine Kinases (RTKs): The broader class of kinase inhibitors often targets multiple RTKs, and it is plausible that 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride may exhibit activity against targets such as EGFR or other kinases involved in oncogenic signaling.[1][4]

The interaction with these kinases is likely mediated by the formation of hydrogen bonds between the pyridinone carbonyl group and amino acid residues in the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[1][2]

Proposed Signaling Pathway Interruption

The inhibition of these key kinases would lead to the disruption of critical downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis. The following diagram illustrates the hypothesized interruption of the B-Raf/MEK/ERK and PI3K/AKT signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride Compound->BRaf Inhibition Compound->PI3K Inhibition Compound->AKT Inhibition

Caption: Hypothesized interruption of oncogenic signaling pathways.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a series of well-defined experiments are required. The following protocols provide a comprehensive workflow for elucidating the mechanism of action of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

Workflow for Mechanistic Investigation

The overall experimental workflow is designed to progress from broad cellular effects to specific molecular interactions.

G A Step 1: In Vitro Cytotoxicity Screening B Step 2: Kinase Inhibition Profiling A->B Identify sensitive cell lines C Step 3: Cellular Target Engagement B->C Identify primary kinase targets D Step 4: Downstream Signaling Analysis C->D Confirm target binding in cells E Step 5: In Vivo Efficacy Studies D->E Validate pathway modulation

Caption: Experimental workflow for mechanistic validation.

Detailed Experimental Protocols
  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compound against a panel of human cancer cell lines.

  • Methodology:

    • Cell Culture: Culture a panel of cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, PC-3 prostate cancer) in appropriate media.

    • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride for 72 hours.

    • Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue®) to measure cell viability.

    • Data Analysis: Calculate GI50 values using non-linear regression analysis.

  • Objective: To quantify the inhibitory activity of the compound against a panel of purified kinases.

  • Methodology:

    • Assay Principle: Utilize an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5]

    • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.

    • Kinase Reaction: Incubate at room temperature to allow the kinase reaction to proceed.

    • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.

  • Objective: To predict the binding mode of the compound within the ATP-binding pocket of the identified target kinases.

  • Methodology:

    • Software: Use molecular docking software such as AutoDock Vina or Schrödinger Maestro.

    • Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate a 3D structure of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride and optimize its geometry.

    • Docking Simulation: Perform the docking simulation to predict the most favorable binding poses of the ligand within the active site of the protein.

    • Analysis: Analyze the predicted binding interactions, including hydrogen bonds and hydrophobic interactions.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is paramount for accurate interpretation.

Table 1: Putative Kinase Inhibition Profile
Kinase TargetPredicted IC50 (nM)Key Interacting Residues (from Docking)
B-Raf (V600E)To be determinedCys532, Phe595
PI3KαTo be determinedVal851, Trp780
AKT1To be determinedLys179, Glu234

Note: The IC50 values and interacting residues are hypothetical and need to be determined experimentally.

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, centered on the inhibition of key oncogenic kinases. The proposed experimental workflow provides a robust framework for validating this hypothesis and elucidating the specific molecular targets of this promising compound. Future research should focus on executing these protocols to generate the necessary data to confirm the mechanism of action, followed by medicinal chemistry efforts to optimize the lead compound for enhanced potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be instrumental in advancing 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride through the drug discovery pipeline.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mugbil, W. A., ... & El-Shaer, S. S. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2379321.
  • Němec, V., Hylsová, M., Maier, L., Chaikuad, A., Knapp, S., & Paruch, K. (2019). Furo [3, 2‐b] pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Zhang, Y., & Pike, A. C. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999.
  • Arias-Alvarado, C., Pérez-Jeldres, T., & Oyarzún-Ampuero, F. (2021). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 334(2), 525-533.
  • Cox, C. D., Breslin, M. J., Whitman, D. B., Schreier, J. D., DeAngelo, J. T., Stauffer, S. R., ... & Uslaner, J. M. (2016). Discovery of 5-aryl-1, 3-dihydro-2H-imidazo [4, 5-b] pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Bioorganic & medicinal chemistry letters, 26(5), 1437-1441.
  • PubChem. (n.d.). 5-Methylfuro[3,2-b]pyridine. Retrieved from [Link]

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5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthetic Context of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

Abstract

This technical guide provides a comprehensive overview of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and detailed history of this molecule are not extensively documented in publicly accessible literature, this guide constructs a likely historical and scientific context based on the broader development of the furo[2,3-c]pyridine scaffold. We will explore the significance of this structural motif, propose a plausible synthetic route with detailed protocols, and discuss its potential applications in drug discovery based on the known biological activities of related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar chemical entities.

Introduction

The fusion of a furan ring with a pyridine core gives rise to furopyridines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The specific arrangement of the fused rings, such as in the furo[2,3-c]pyridine scaffold, creates a unique three-dimensional structure that can interact with a variety of biological targets. Furo[2,3-c]pyridine derivatives have been identified as key components in molecules with potent biological activities, including acting as HIV-1 protease inhibitors.[1] The subject of this guide, 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, represents a functionalized member of this important class of compounds. Its structure suggests its potential as a versatile intermediate for the synthesis of more complex molecules.

The Furo[2,3-c]pyridine Scaffold in Medicinal Chemistry

The furo[2,3-c]pyridine core is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets. This versatility has led to the investigation of furo[2,3-c]pyridine derivatives for a range of therapeutic applications. Research has shown that compounds containing this scaffold can exhibit activities such as:

  • Anticancer Properties: Certain furopyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2]

  • Kinase Inhibition: The unique geometry of the furopyridine ring system makes it a suitable candidate for designing inhibitors of kinases, which are crucial enzymes in cellular signaling pathways.[3]

  • Antiviral Activity: Notably, derivatives of furo[2,3-c]pyridine have been investigated as inhibitors of viral enzymes, such as HIV-1 protease.[1]

The consistent appearance of the furo[2,3-c]pyridine moiety in bioactive molecules underscores its importance and provides a strong rationale for the synthesis and exploration of new derivatives like 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

Proposed Synthesis and Methodologies

Retrosynthetic Analysis

A logical retrosynthetic approach to 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride would involve the disconnection of the furanone ring from a pre-functionalized pyridine precursor. This strategy allows for the late-stage formation of the bicyclic system, which can be advantageous for creating derivatives.

G target 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride intermediate1 5-Methylfuro[2,3-c]pyridin-3(2H)-one target->intermediate1 HCl addition intermediate2 2-((Carboxymethyl)oxy)-5-methylnicotinonitrile intermediate1->intermediate2 Intramolecular Cyclization (Dieckmann Condensation analog) intermediate3 2-Hydroxy-5-methylnicotinonitrile intermediate2->intermediate3 Williamson Ether Synthesis (with an alpha-halo ester followed by hydrolysis) starting_material 2-Chloro-5-methylnicotinonitrile intermediate3->starting_material Nucleophilic Aromatic Substitution (Hydrolysis)

Caption: Retrosynthetic analysis of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

Proposed Forward Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, pathway to the target compound.

Step 1: Synthesis of 2-Hydroxy-5-methylnicotinonitrile

  • Reaction Setup: To a solution of 2-chloro-5-methylnicotinonitrile in a suitable solvent such as dioxane, add an aqueous solution of a strong base (e.g., 2M Sodium Hydroxide).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl). The product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 2-hydroxy-5-methylnicotinonitrile.

Step 2: Synthesis of 2-((Carboxymethyl)oxy)-5-methylnicotinonitrile

  • Reaction Setup: Dissolve 2-hydroxy-5-methylnicotinonitrile in a polar aprotic solvent such as Dimethylformamide (DMF). Add a suitable base (e.g., sodium hydride) portion-wise at 0 °C to form the corresponding alkoxide.

  • Reagent Addition: To the solution of the alkoxide, add a solution of ethyl bromoacetate in DMF dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Hydrolysis: Upon completion of the etherification, add an aqueous solution of a base (e.g., 1M NaOH) and stir at room temperature for 2-4 hours to hydrolyze the ester.

  • Workup and Isolation: Quench the reaction by adding water and acidify with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Intramolecular Cyclization to 5-Methylfuro[2,3-c]pyridin-3(2H)-one

  • Reaction Setup: Dissolve the crude 2-((carboxymethyl)oxy)-5-methylnicotinonitrile in a high-boiling point aprotic solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction. The reaction progress can be monitored by TLC.

  • Workup and Isolation: Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

  • Reaction Setup: Dissolve the crude 5-Methylfuro[2,3-c]pyridin-3(2H)-one in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Reagent Addition: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).

  • Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product, 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

Physicochemical Properties and Characterization

The expected physicochemical properties and key characterization data for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride are summarized below. These are predicted values and would require experimental verification.

PropertyPredicted Value
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 2.4 (s, 3H, CH₃), 5.1 (s, 2H, CH₂), 7.8 (s, 1H, Ar-H), 8.3 (s, 1H, Ar-H), 10.5 (br s, 1H, NH/OH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 18.0 (CH₃), 70.0 (CH₂), 115.0, 125.0, 140.0, 145.0, 155.0, 170.0 (C=O)
Mass Spectrometry (ESI+) m/z: 150.05 [M+H]⁺ (for the free base)

Historical Context and Future Perspectives

The development of synthetic routes to furo[2,3-c]pyridines has been driven by the discovery of their potential as therapeutic agents. The historical progression likely began with the initial identification of natural products containing related heterocyclic systems, followed by the development of synthetic methods to access these scaffolds and their analogs. The work on HIV-1 protease inhibitors containing the furo[2,3-c]pyridine core in the late 20th and early 21st centuries would have significantly spurred interest in this chemical space.[1]

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, being a functionalized and reactive intermediate, is well-positioned for use in combinatorial chemistry and fragment-based drug discovery campaigns. Its future applications will likely involve its elaboration into more complex molecules targeting a range of diseases, from cancer to viral infections and neurological disorders.[3][4]

Conclusion

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is a valuable heterocyclic building block with significant potential in drug discovery and development. While its own discovery story may not be prominently documented, its importance can be inferred from the extensive research into the broader class of furo[2,3-c]pyridines. The synthetic pathway proposed in this guide offers a practical approach to its preparation, enabling further exploration of its chemical reactivity and its use in the synthesis of novel bioactive compounds. The continued investigation of this and related scaffolds is a promising avenue for the discovery of new medicines.

References

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). Available from: [Link]

  • 5-Methylfuro[3,2-b]pyridine | C8H7NO | CID 12210219 - PubChem. Available from: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. Available from: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed. Available from: [Link]

  • CN105330606A - 5-fluorouracil drug co-crystal with 2-aminopyridine as precursor and ... - Google Patents.
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  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. Available from: [Link]

  • Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed. Available from: [Link]

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Spectroscopic Characterization of 5-Methylfuro[2,3-c]pyridin-3(2H)-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its fused furo-pyridine scaffold. The furo[2,3-b]pyridine and related isomers are recognized as significant pharmacophores with a range of biological activities.[1][2] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of directly published experimental spectra for this specific salt, this guide leverages data from structurally similar compounds and established principles of spectroscopic interpretation to provide a robust predictive characterization.[3][4] The methodologies presented herein are designed to be self-validating, offering researchers and drug development professionals a reliable framework for the analysis of this compound.

Molecular Structure and Key Features

The structure of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride comprises a bicyclic system where a furanone ring is fused to a pyridine ring. The hydrochloride salt form indicates that the pyridine nitrogen is protonated. This protonation is expected to influence the electronic environment of the molecule and, consequently, its spectroscopic signatures.

cluster_0 5-Methylfuro[2,3-c]pyridin-3(2H)-one Hydrochloride C1 O C2 C C1->C2 C3 C C2->C3 C11 O C2->C11 C4 C C3->C4 CH2 CH2 C3->CH2 C5 C C4->C5 C6 N+ C5->C6 C8 C C5->C8 C6->C1 C7 C C6->C7 H1 H C6->H1 C10 C C7->C10 C9 C C9->C8 C10->C9 CH3 CH3 C10->CH3 Cl Cl-

Caption: Molecular structure of 5-Methylfuro[2,3-c]pyridin-3(2H)-one Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and aromatic protons. The protonation of the pyridine nitrogen will lead to a general downfield shift of the pyridine ring protons compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H8.0 - 8.5Doublet1H
Pyridine-H7.5 - 8.0Doublet1H
Methylene (-CH₂-)4.5 - 5.0Singlet2H
Methyl (-CH₃)2.5 - 3.0Singlet3H
NH (amide)10.0 - 12.0Broad Singlet1H
N⁺-H (pyridinium)13.0 - 15.0Broad Singlet1H
  • Rationale: The aromatic protons on the pyridine ring are expected to be in the downfield region, with their chemical shifts influenced by the electron-withdrawing effect of the protonated nitrogen. The methylene protons adjacent to the furanone oxygen and the aromatic ring will also be deshielded. The methyl group attached to the pyridine ring will appear as a singlet in the upfield region. The amide and pyridinium protons are expected to be broad and significantly downfield, and their signals may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 180
Pyridine C (quaternary)145 - 155
Pyridine C-H120 - 140
Furan C-O150 - 160
Furan C=C110 - 125
Methylene (-CH₂-)65 - 75
Methyl (-CH₃)15 - 25
  • Rationale: The carbonyl carbon is expected to be the most downfield signal. The carbons of the pyridine ring will also be in the downfield region, with the carbon bearing the methyl group being slightly shielded compared to the others. The furanone ring carbons will have characteristic shifts, with the carbon attached to the oxygen being more downfield.

Experimental Protocol: NMR Spectroscopy

cluster_workflow NMR Workflow A Sample Preparation B Instrument Setup A->B Dissolve in DMSO-d6 C Data Acquisition B->C Set parameters (e.g., 400 MHz) D Data Processing C->D Acquire ¹H and ¹³C spectra E E D->E Fourier transform and phase correction

Caption: Generalized workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of labile N-H protons.

  • Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N⁺-H Stretch (pyridinium)2800 - 3200Broad, Strong
N-H Stretch (amide)3100 - 3300Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (lactone)1750 - 1780Strong
C=N and C=C Stretch1500 - 1650Medium to Strong
C-O Stretch1000 - 1300Strong
  • Rationale: The spectrum is expected to be dominated by a strong absorption band for the lactone carbonyl group. The broad absorption in the high-frequency region is characteristic of the N⁺-H stretch of the pyridinium hydrochloride. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and press into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum, likely acquired using electrospray ionization (ESI), is expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺, at m/z corresponding to the molecular weight of 5-Methylfuro[2,3-c]pyridin-3(2H)-one plus a proton.

    • Molecular Formula of free base: C₈H₇NO₂

    • Exact Mass of free base: 149.0477

    • Expected [M+H]⁺: m/z 149.0555

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through characteristic pathways, including the loss of small neutral molecules like CO.

cluster_fragmentation Proposed MS Fragmentation A [M+H]⁺ m/z 149 B Loss of CO A->B C Fragment m/z 121 B->C

Caption: A plausible fragmentation pathway for 5-Methylfuro[2,3-c]pyridin-3(2H)-one.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements from HRMS to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. The provided data and protocols offer a solid foundation for researchers and scientists in the positive identification and characterization of this compound. While based on sound scientific principles and data from analogous structures, experimental verification remains the gold standard. The methodologies outlined here provide a clear path for obtaining and interpreting such experimental data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14199080, Furo[2,3-C]pyridin-3(2H)-one. Retrieved January 25, 2026 from [Link].

  • Kalinina, T. A., et al. (2022). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2022(4), M1493. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12210219, 5-Methylfuro[3,2-b]pyridine. Retrieved January 25, 2026 from [Link].

  • Kral'ova, K., et al. (2018). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Monatshefte für Chemie - Chemical Monthly, 149(10), 1849–1856. [Link]

  • Abdel-Wahab, B. F., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. RSC Advances, 11(36), 22355–22372. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Results in Chemistry, 7, 101403. [Link]

  • Gao, Y., et al. (2014). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of the Brazilian Chemical Society, 25(1), 78-83. [Link]

  • RSC. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 13(38), 26733–26739. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4338928, 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One. Retrieved January 25, 2026 from [Link].

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A Technical Guide to Investigating the Therapeutic Potential of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride represents a novel chemical entity for which no public data on biological activity currently exists. However, its core structure, the furo[2,3-c]pyridine scaffold, is recognized as a "privileged" motif in medicinal chemistry, known to interact with a wide array of biological targets. This technical guide presents a hypothesis-driven framework for the systematic investigation of this compound's therapeutic potential. By analyzing structurally related compounds with known pharmacological activities, we propose several high-priority target classes and provide detailed, actionable protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic value of this promising, yet uncharacterized, molecule.

Introduction: The Furo[2,3-c]pyridine Scaffold as a Foundation for Drug Discovery

The fusion of a furan ring with a pyridine ring creates a class of heterocyclic compounds with significant potential in drug discovery.[1] These scaffolds are present in molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system modulatory effects.[1] The pyridinone substructure, in particular, is a versatile pharmacophore found in numerous FDA-approved drugs and is known to interact with various therapeutic targets through hydrogen bonding and other non-covalent interactions.[2][3]

Given the absence of direct biological data for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a logical starting point for its investigation is to draw inferences from the known activities of its structural analogs. This guide will therefore focus on a deductive, evidence-based approach to identifying and validating its potential therapeutic targets.

Structural Analysis and Hypothesized Target Classes

The structure of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride combines several key features that inform our hypotheses about its potential biological activity:

  • Fused Furo-Pyridine Core: This rigid, planar system provides a scaffold for interaction with various protein binding sites.

  • Pyridinone Moiety: This feature can act as both a hydrogen bond donor and acceptor, making it suitable for interaction with enzyme active sites, particularly kinase hinge regions.[2]

  • Methyl Group: This substitution can influence steric interactions, solubility, and metabolic stability.

Based on extensive literature precedent for related heterocyclic systems, we propose the following high-priority target classes for initial investigation:

Hypothesized Target Classes for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride
Target ClassRationale Based on Analogous ScaffoldsPotential Therapeutic AreaKey References
Protein Kinases Furo[3,2-b]pyridines are potent and selective kinase inhibitors (CLK, HIPK).[1] Pyrrolo[2,3-b]pyridines inhibit FGFR.[4] Pyridinone-containing molecules target a wide range of kinases including MAPK and tyrosine kinases.[2]Oncology, Inflammatory Diseases[1][2][4]
G-Protein Coupled Receptors (GPCRs) Furo[2,3-b]pyridine derivatives have been developed as cannabinoid-1 receptor (CB1R) inverse agonists.[5]Metabolic Disorders, Neurology[5]
Enzyme Inhibition Benzothieno[2,3-c]pyridines (sulfur analogs) act as CYP17 inhibitors.[6] Pyrido[2,3-d]pyrimidines are known inhibitors of eEF-2K.[7]Oncology (Prostate Cancer), Various[6][7]
Immune Modulation Furo[2,3-c]pyridine derivatives have been identified as specific agonists of Toll-like receptor 8 (TLR8), suggesting a role in modulating innate immunity.[8]Immunology, Vaccine Adjuvants[8]

In-Depth Target Validation Workflow: A Case Study in Kinase Inhibition

The strongest body of evidence from related scaffolds points towards kinase inhibition as a highly probable mechanism of action.[1][2][9] The following section provides a comprehensive, multi-stage workflow to rigorously test this hypothesis.

Stage 1: Broad Spectrum Kinase Panel Screening

The initial step is to perform a broad screen to identify potential kinase targets without bias. This provides a global overview of the compound's selectivity profile.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: Submit the compound for screening at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting activity.

  • Kinase Panel: Utilize a commercially available kinase panel that covers a diverse range of the human kinome (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot).

  • Data Analysis: The primary output will be the percent inhibition of each kinase at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Self-Validation Checkpoint: The assay should include a known kinase inhibitor as a positive control (e.g., Staurosporine) to validate the assay's performance. The Z'-factor for the assay should be > 0.5.

G cluster_0 Stage 1: Broad Kinase Screening Compound Test Compound (10 µM) Panel Broad Kinase Panel (>300 Kinases) Compound->Panel Analysis Data Analysis (% Inhibition) Panel->Analysis Hits Identify 'Hits' (e.g., >50% Inhibition) Analysis->Hits G cluster_1 Stage 3: Cellular Target Validation cluster_pathway Signaling Pathway Compound Test Compound (Varying Conc.) Cells Cancer Cell Line (Target-Dependent) Compound->Cells Kinase Target Kinase Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate p-Substrate Substrate->pSubstrate WesternBlot Western Blot Analysis (Probe for p-Substrate) pSubstrate->WesternBlot

Caption: Cellular pathway analysis via Western Blot.

Stage 4: Phenotypic Assays

The final step in this initial validation is to determine if target inhibition translates to a relevant cellular phenotype, such as inhibition of proliferation.

Experimental Protocol: Cell Viability Assay

  • Cell Plating: Seed the selected cancer cell line in 96-well plates.

  • Compound Treatment: Treat the cells with a dose-response curve of the compound.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Reagent: Add a viability reagent such as CellTiter-Glo® (measures ATP) or resazurin (measures metabolic activity).

  • Data Analysis: Measure the signal (luminescence or fluorescence) and calculate the GI50 (concentration for 50% growth inhibition).

Self-Validation Checkpoint: The GI50 value should be reasonably correlated with the IC50 and the concentration required to inhibit downstream signaling. A significant discrepancy may suggest off-target effects or poor cell permeability.

Conclusion and Future Directions

While 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is an uncharacterized molecule, its chemical structure places it within a class of compounds with proven therapeutic relevance. The furo[2,3-c]pyridine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. [10][11][12] The workflows detailed in this guide provide a robust, hypothesis-driven path forward for its initial characterization. Positive results from these studies would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. Subsequent steps would include lead optimization, pharmacokinetic profiling, and ultimately, preclinical and clinical development. This systematic approach ensures that research efforts are grounded in scientific logic and directed towards the highest probability targets, maximizing the potential for a successful drug discovery campaign.

References

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.
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  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
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  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Publishing.
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5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride derivatives synthesis and screening

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Screening of 5-Methylfuro[2,3-c]pyridin-3(2H)-one Hydrochloride Derivatives

Introduction: The Therapeutic Potential of the Furo[2,3-c]pyridine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with their unique structures enabling precise interactions with biological targets.[1] Among these, the furo[2,3-c]pyridine scaffold has emerged as a structure of significant interest in medicinal chemistry. This bicyclic system, which fuses a furan ring to a pyridine core, is present in numerous bioactive molecules.[2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potential as anticancer agents and kinase inhibitors.[3]

This guide focuses specifically on the synthesis and screening of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride derivatives. The introduction of a methyl group at the 5-position and a ketone at the 3-position creates a unique chemical entity with distinct electronic and steric properties, offering a valuable starting point for drug discovery campaigns. The final conversion to a hydrochloride salt is a common strategy in drug development to improve solubility and stability.

As a senior application scientist, this document is structured to provide not just a series of protocols, but a strategic overview grounded in mechanistic understanding and field-proven experience. We will explore robust synthetic pathways to the core structure, detail the critical characterization techniques required for structural validation, and outline a comprehensive screening cascade to identify and validate biologically active derivatives.

Part 1: Synthesis and Characterization

The construction of the furo[2,3-c]pyridine core is a non-trivial synthetic challenge that requires a carefully planned strategy. The two primary approaches involve either building the furan ring onto a pre-existing pyridine or, conversely, forming the pyridine ring from a furan derivative.[4] This guide will focus on the former, as it often provides a more direct route to the desired substitution pattern.

Overall Synthetic Strategy

The general workflow involves a multi-step process beginning with a commercially available pyridine derivative. This is followed by the strategic introduction of functional groups that facilitate the key cyclization step to form the fused furan ring. Subsequent derivatization and salt formation yield the final target compounds.

G cluster_0 Core Synthesis cluster_1 Derivatization & Finalization Start Substituted Pyridine Precursor Step1 Functionalization (e.g., Halogenation/Hydroxylation) Start->Step1 Step2 Side Chain Introduction (e.g., Palladium-Catalyzed Coupling) Step1->Step2 Step3 Intramolecular Cyclization (Formation of Furan Ring) Step2->Step3 Core Furo[2,3-c]pyridin-3(2H)-one Core Step3->Core Step4 N-Methylation at Position 5 Core->Step4 Step5 Purification (Column Chromatography) Step4->Step5 FinalProduct 5-Methylfuro[2,3-c]pyridin-3(2H)-one Derivative Step5->FinalProduct Salt Hydrochloride Salt Formation FinalProduct->Salt FinalSalt Target Compound (HCl Salt) Salt->FinalSalt

Figure 1: General workflow for the synthesis of the target compounds.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a plausible and robust pathway adapted from established methods for related furo-pyridine systems, such as those involving palladium-catalyzed reactions.[5]

Step 1: Sonogashira Coupling and Cyclization

The Sonogashira reaction is an exceptionally powerful tool for forming C-C bonds between sp- and sp²-hybridized carbon atoms.[5] We leverage this by coupling a suitably functionalized pyridine with a terminal alkyne, which is immediately followed by an intramolecular cyclization to construct the furan ring.

  • Rationale: Starting with a 4-hydroxy-3-iodopyridine provides the necessary handles for both the coupling reaction (iodide) and the subsequent cyclization (hydroxyl group). The palladium/copper catalytic system is the standard for Sonogashira couplings, offering high yields and functional group tolerance.[3]

  • Protocol:

    • To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in anhydrous DMF, add the desired terminal alkyne (e.g., propargyl alcohol, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and diisopropylamine (3.0 eq).[3]

    • Purge the flask with argon and heat the reaction mixture to 70°C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature and perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).[3]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the furo[2,3-c]pyridin-3(2H)-one core.[3]

Step 2: N-Methylation

  • Rationale: Introduction of the methyl group at the N-5 position of the pyridine ring can be achieved via direct alkylation. Using a strong base like sodium hydride (NaH) deprotonates the nitrogen, making it a more potent nucleophile to react with an electrophilic methyl source like methyl iodide.

  • Protocol:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an argon atmosphere.

    • Add a solution of the furo[2,3-c]pyridin-3(2H)-one core (1.0 eq) in THF dropwise at 0°C.

    • Stir the mixture for 30 minutes at 0°C, then add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, dry the organic phase, and concentrate.

    • Purify via column chromatography to yield the 5-methyl derivative.

Step 3: Hydrochloride Salt Formation

  • Rationale: Converting the final compound to its hydrochloride salt is a standard procedure to enhance aqueous solubility and stability, which is highly advantageous for biological screening and formulation.

  • Protocol:

    • Dissolve the purified 5-methylfuro[2,3-c]pyridin-3(2H)-one derivative in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Structural Characterization and Validation

The identity and purity of all newly synthesized compounds must be rigorously confirmed using a combination of spectroscopic techniques. This is a non-negotiable step for ensuring the trustworthiness and reproducibility of subsequent screening data.[3]

TechniquePurposeExpected Observations
¹H and ¹³C NMR Elucidates the chemical structure and confirms the arrangement of protons and carbons.Confirms the presence of the methyl group, the pyridine and furan ring protons, and the carbonyl carbon.
Mass Spectrometry (MS) Confirms the molecular weight and provides the molecular formula (HRMS).The observed m/z value should match the calculated molecular weight of the target compound.
Elemental Analysis Provides the percentage composition of C, H, and N, confirming the empirical formula.Experimental percentages should be within ±0.4% of the calculated values.
Melting Point (m.p.) Assesses the purity of the synthesized compound.A sharp and defined melting point range indicates high purity.

Part 2: Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, the next phase is to evaluate their biological activity. A well-designed screening cascade is essential for efficiently identifying promising lead compounds. The strategy typically moves from broad, high-throughput primary screens to more specific, lower-throughput secondary and mechanistic assays.

cluster_0 Screening Workflow A Synthesized Compound Library (Characterized & Pure) B Primary Screening (e.g., In Vitro Cytotoxicity Assay) A->B C Data Analysis (Calculate GI50/IC50) B->C D Hit Identification (Potency & Selectivity Criteria) C->D E Secondary Screening (e.g., Kinase Inhibition Panel) D->E Active Compounds G Lead Candidate F Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) E->F F->G

Figure 2: A hierarchical workflow for screening synthesized derivatives.

Protocol 1: Primary Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability, making it an excellent primary screen for cytotoxicity against cancer cell lines.[6][7]

  • Principle of Self-Validation: The assay's trustworthiness comes from its direct link to cellular metabolic activity. Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a quantifiable measure of cytotoxicity.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized hydrochloride derivatives in the appropriate cell culture medium. Add these solutions to the wells, ensuring a range of final concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the data and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) value for each compound.

Protocol 2: Secondary Screening (Kinase Inhibition Assay)

Given that many furo-pyridine derivatives show activity as kinase inhibitors, a direct enzymatic assay is a logical secondary screen for active compounds identified from the primary cytotoxicity screen.[3]

  • Principle of Self-Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of a specific kinase. By quantifying the phosphorylation of a substrate, it provides a direct, mechanistic readout of target engagement, independent of complex cellular effects.

  • Step-by-Step Methodology (General Kinase Glo® Format):

    • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase enzyme (e.g., a member of the Src family or a receptor tyrosine kinase), and the test compound at various concentrations.[3]

    • Substrate Addition: Add the specific peptide substrate for the kinase to each well.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP.[3] Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Luminescence Detection: Add a commercial reagent like Kinase-Glo® Luminescent Kinase Assay reagent. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The light output is inversely correlated with kinase activity (high activity = low ATP remaining = low light).

    • Data Acquisition: Read the luminescence signal on a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

All quantitative data from the screening assays should be summarized in a clear, tabular format to allow for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Screening Data for 5-Methylfuro[2,3-c]pyridin-3(2H)-one Derivatives

Compound IDR-Group ModificationMCF-7 GI₅₀ (µM)Kinase X IC₅₀ (µM)
DERIV-001H15.2> 50
DERIV-0024-Fluorophenyl2.50.8
DERIV-0033-Methoxyphenyl8.912.4
DERIV-0042-Thienyl1.80.5
Doxorubicin(Positive Control)0.1N/A

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and biological evaluation of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride derivatives. By integrating robust synthetic protocols with a logical screening cascade, researchers can efficiently navigate the early stages of the drug discovery process. The emphasis on understanding the causality behind experimental choices—from the selection of a palladium catalyst to the principle of a cell-based assay—ensures that the methodologies are not merely followed, but are understood and can be adapted as needed. The protocols and strategies outlined herein, when combined with rigorous characterization and data analysis, provide a solid foundation for identifying novel furo[2,3-c]pyridine derivatives with significant therapeutic potential.

References

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PubMed Central (PMC) - NIH. Available from: [Link]

  • Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Cytotoxicity Profiling of Novel Furopyridine Scaffolds

The furo[2,3-c]pyridine core represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This scaffold is a key structural motif in various biologically active molecules, with derivatives demonstrating a range of pharmacological activities. Notably, related furopyridine and thienopyridine structures have shown promising antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] The introduction of a methyl group and a carbonyl function, as in 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, presents a novel chemical entity with unexplored potential. Therefore, a primary and critical step in the preclinical evaluation of this compound is a thorough preliminary cytotoxicity screening.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust initial assessment of the cytotoxic potential of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. The methodologies detailed herein are designed to be rigorous and self-validating, ensuring the generation of reliable and reproducible data to inform subsequent stages of drug discovery.

Foundational Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity testing is a cornerstone of early-stage drug development, offering a rapid and cost-effective means to evaluate the potential of a novel compound to induce cell death or inhibit cell proliferation.[3] These assays are fundamental for establishing a preliminary therapeutic window and identifying compounds with promising anti-cancer activity. The choice of assay is critical and should be guided by the anticipated mechanism of action of the test compound and the specific cellular processes to be interrogated.

This guide will focus on a multi-assay approach to provide a more comprehensive understanding of the cytotoxic profile of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. We will utilize two distinct and complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytoplasmic enzyme that is released upon cell lysis or membrane damage. Therefore, an increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[6]

By employing both an assay that measures metabolic activity (MTT) and one that assesses membrane integrity (LDH), we can gain a more nuanced understanding of the compound's effects, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell death) mechanisms.

Experimental Design and Strategy

A well-designed experimental strategy is paramount for obtaining meaningful and interpretable results. The following sections outline the key considerations for the preliminary cytotoxicity screening of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

Cell Line Selection: A Critical First Step

The choice of cell lines is a crucial determinant of the relevance and translatability of the cytotoxicity data. For a preliminary screen of a novel compound with potential anti-cancer activity, a panel of well-characterized cancer cell lines representing different tumor types is recommended.[7] Additionally, including a non-cancerous cell line is essential to assess the compound's selectivity and potential for off-target toxicity.[8]

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive breast cancer cell line.
MDA-MB-231 Breast AdenocarcinomaA triple-negative breast cancer cell line, often more aggressive and resistant to treatment.
A549 Lung CarcinomaA commonly used model for non-small cell lung cancer.
HepG2 Hepatocellular CarcinomaA human liver cancer cell line, also useful for assessing potential hepatotoxicity.
HEK293 Human Embryonic KidneyA non-cancerous human cell line to evaluate baseline cytotoxicity and selectivity.[3]
Compound Preparation and Dosing Regimen

The accurate preparation and handling of the test compound are critical for reproducible results.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[9]

  • Dose-Response Range: A broad range of concentrations should be tested to determine the dose-dependent effects of the compound. A typical starting range for a novel compound could be from 0.1 µM to 100 µM, with serial dilutions.

  • Controls: The inclusion of appropriate controls is non-negotiable for a self-validating assay.

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

    • Untreated Control: Cells cultured in medium alone.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm assay performance.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for performing the MTT and LDH cytotoxicity assays.

General Cell Culture and Seeding Protocol
  • Cell Maintenance: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count to determine the cell density.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in a logarithmic growth phase throughout the experiment.[10]

    • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

MTT Assay Protocol

MTT_Workflow

  • Compound Treatment: After the initial 24-hour incubation, carefully remove the medium and replace it with fresh medium containing the desired concentrations of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, vehicle control, and positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Assay Protocol

LDH_Workflow

  • Compound Treatment and Incubation: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to also include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor, and a dye.

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

Data Analysis and Interpretation

MTT Assay Data Analysis
  • Calculate Percent Viability: The absorbance values are used to calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key parameter that represents the concentration of the compound required to inhibit cell viability by 50%.[15] The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.[16] A lower IC50 value indicates a higher cytotoxic potential.[17]

LDH Assay Data Analysis
  • Calculate Percent Cytotoxicity: The absorbance values are used to calculate the percentage of cytotoxicity for each treatment concentration.

    % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Spontaneous LDH Release: LDH activity in the supernatant of untreated cells.

    • Maximum LDH Release: LDH activity in the supernatant of cells treated with a lysis buffer.

  • Dose-Response Curve: Plot the percent cytotoxicity against the log of the compound concentration to visualize the dose-dependent effect on cell membrane integrity.

Troubleshooting Common Issues

Even with carefully planned experiments, issues can arise. The following table outlines some common problems and their potential solutions.

IssuePotential Cause(s)Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate.[9]
Low absorbance values in MTT assay Insufficient cell number, low metabolic activity of cells.Optimize the initial cell seeding density. Ensure cells are in a logarithmic growth phase.[9]
High background in LDH assay High LDH activity in the serum used in the culture medium.Use heat-inactivated serum or reduce the serum concentration during the assay.
Compound precipitation Poor solubility of the compound in the culture medium.Check the solubility of the compound. If necessary, adjust the stock concentration or use a co-solvent, ensuring the final concentration is non-toxic to the cells.[9]

Concluding Remarks and Future Directions

The preliminary cytotoxicity screening outlined in this guide will provide a critical initial assessment of the biological activity of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. The IC50 values obtained from the MTT assay across a panel of cancer and non-cancerous cell lines will offer a quantitative measure of its potency and selectivity. The LDH assay will provide complementary information on the compound's ability to induce membrane damage.

Should the preliminary screening reveal promising cytotoxic activity and selectivity, subsequent studies should be undertaken to elucidate the mechanism of action. These may include assays for apoptosis (e.g., caspase activity, Annexin V staining), cell cycle analysis, and investigation of specific signaling pathways. This structured and rigorous approach will ensure a solid foundation for the continued development of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride as a potential therapeutic agent.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Slavikova, B., et al. (2024). A Cellular Cytotoxicity Assay using Ready-to-Thaw Target Cells without Washing Steps. Bio-protocol, 14(2). Available at: [Link]

  • Konecny, P., et al. (2015). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ARKIVOC, 2015(6), pp.292-305. Available at: [Link]

  • Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), pp.123-130. Available at: [Link]

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  • National Center for Biotechnology Information (2013). MTT Assay Protocol. In: Assay Guidance Manual. Available at: [Link]

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Methodological & Application

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride: A Strategic Workflow for In Vitro Target Identification and Assay Development

Abstract: The furo[2,3-c]pyridin-3(2H)-one scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry, known to interact with a diverse range of biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach a novel, uncharacterized compound from this family: 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. We present a systematic, two-stage workflow. The first stage outlines a robust strategy for identifying the compound's molecular target class through broad-panel screening. The second stage provides detailed, validated protocols for developing and optimizing a quantitative in vitro biochemical assay once a putative target—such as a protein kinase—has been identified. This guide emphasizes the rationale behind experimental design, data interpretation, and critical validation steps to ensure the generation of reliable and reproducible results for downstream drug discovery efforts.

Part 1: Strategic Framework for Target Discovery

Given that 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is a novel chemical entity, the initial and most critical step is to identify its biological target. A hypothesis-driven approach, based on the known activities of the broader pyridinone chemical class, suggests that protein kinases are a highly probable target family.[1] Therefore, an efficient path forward involves a tiered screening cascade designed to cast a wide net initially, followed by specific confirmation and characterization.

The Target Identification Workflow

The proposed strategy is to first screen the compound against a large, diverse panel of kinases to identify potential "hits." A positive result from this screen will then trigger the development of a dedicated, robust biochemical assay to validate the interaction and determine the compound's potency (e.g., IC₅₀). This workflow ensures that resources are directed efficiently toward the most promising biological targets.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Assay Development & Validation Compound 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride Screening Broad Kinase Panel Screening (e.g., 400+ Kinases) Compound->Screening Analysis Hit Identification & Prioritization (Based on % Inhibition) Screening->Analysis AssayDev Develop Target-Specific Biochemical Assay (e.g., Luminescence-based) Analysis->AssayDev Putative Kinase Hit(s) Identified IC50 IC₅₀ Determination (Dose-Response Curve) AssayDev->IC50 Validation Assay Validation (Z', S/B, Robustness) IC50->Validation MOA Mechanism of Action Studies (e.g., ATP Competition) Validation->MOA

Figure 1: A strategic workflow for target identification and subsequent assay development for a novel compound.

Part 2: Development of a Luminescence-Based Kinase Assay

Once a putative kinase target is identified, the next step is to develop a dedicated assay to quantify the compound's inhibitory activity. Luminescence-based kinase assays that measure ATP depletion are an industry standard due to their high sensitivity, broad applicability to virtually any kinase, and simple "add-and-read" format.[3][4]

Assay Principle

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[3] As the kinase reaction proceeds, ATP is consumed. The Kinase-Glo® Luminescent Kinase Assay, or similar platforms, quantify the amount of ATP remaining in the well after the kinase reaction.[3] This is achieved using a thermostable luciferase that, in the presence of its substrate (luciferin) and ATP, produces light. The resulting luminescent signal is inversely proportional to kinase activity.[4]

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase + Substrate ADP_end ADP Kinase->ADP_end Phospho_Sub Phosphorylated Substrate Kinase->Phospho_Sub Reagent Add Luciferase/ Luciferin Reagent ATP_start ATP ATP_start->Kinase ATP_rem Remaining ATP ATP_rem->Reagent Substrate for Luciferase Light Light (Luminescence) Reagent->Light Inhibitor Compound (Inhibitor) Inhibitor->Kinase Blocks Reaction

Figure 2: Principle of a luminescence-based kinase assay measuring ATP depletion.

Materials & Reagents
ReagentRecommended SupplierPurpose
Recombinant Human Kinase (Target)Varies by targetEnzyme source
Kinase-Specific Substrate (Peptide/Protein)Varies by targetSubstrate for phosphorylation
Kinase-Glo® Max Assay KitPromegaContains Luciferase, Luciferin, and buffer for ATP detection
ATP (Adenosine 5'-Triphosphate)Sigma-AldrichCo-substrate for the kinase reaction
5-Methylfuro[2,3-c]pyridin-3(2H)-one HClN/ATest compound (inhibitor)
DMSO (Dimethyl Sulfoxide), Assay GradeSigma-AldrichSolvent for test compound
Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)Prepare in-houseProvides optimal pH and cofactors for the kinase reaction
Solid White, Low-Volume 384-well PlatesCorningLow-volume plates suitable for luminescence measurements
Multichannel Pipettes / Automated Liquid HandlerN/AFor accurate and precise liquid dispensing
Plate LuminometerVariesInstrument for detecting the luminescent signal
Detailed Protocol: From Optimization to IC₅₀ Determination

A robust assay requires careful optimization of enzyme and substrate concentrations.[5] The following steps ensure the assay is run under conditions of initial velocity and is sensitive to inhibitors.

Step 1: Enzyme Titration (Determining Optimal Enzyme Concentration)

  • Causality: The goal is to find the lowest enzyme concentration that yields a robust signal and consumes between 10-30% of the initial ATP. This ensures the reaction is in the linear range and sensitive to inhibition.

  • Prepare a serial dilution of the kinase in kinase buffer.

  • In a 384-well plate, add 2.5 µL of each kinase dilution.

  • Add 2.5 µL of a solution containing the kinase substrate and 10 µM ATP (final concentration).

  • Include "No Enzyme" controls (2.5 µL of kinase buffer instead of enzyme) to define 100% ATP signal.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of Kinase-Glo® reagent to all wells.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Read luminescence on a plate reader.

  • Analysis: Plot luminescence vs. kinase concentration. Select the concentration that results in an ~80% remaining signal relative to the "No Enzyme" control. This will be your working enzyme concentration.

Step 2: ATP Kₘ Determination (Michaelis-Menten Kinetics)

  • Causality: For assays intended to find ATP-competitive inhibitors, the ATP concentration should be at or below its Michaelis-Menten constant (Kₘ).[5] This ensures that the test compound does not have to compete with saturating levels of the natural substrate, which would artificially decrease its apparent potency.

  • Prepare a 2-fold serial dilution of ATP in kinase buffer, starting from 100 µM.

  • Add 2.5 µL of each ATP dilution to the plate.

  • Add 2.5 µL of a solution containing the kinase (at the optimal concentration determined in Step 1) and its substrate.

  • Include "No Enzyme" controls for each ATP concentration to determine the maximum signal at that ATP level.

  • Incubate, add Kinase-Glo® reagent, and read as described above.

  • Analysis:

    • Calculate the ATP consumed at each concentration (SignalNo Enzyme - SignalWith Enzyme).

    • Plot ATP consumed (velocity) vs. ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ value. The final ATP concentration for the inhibitor assay should be set equal to this Kₘ value.

Step 3: IC₅₀ Determination for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

  • Causality: This is the definitive experiment to measure the compound's potency. A dose-response curve allows for the calculation of the IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 10 mM. Then, dilute this series into the kinase buffer.

  • Plate Layout:

    • Add 2.5 µL of the compound dilutions to the appropriate wells.

    • For positive controls (no inhibition), add 2.5 µL of buffer with DMSO.

    • For negative controls (background), add 2.5 µL of buffer with DMSO and no enzyme.

  • Initiate the reaction by adding 2.5 µL of a solution containing the kinase (at optimal concentration) and substrate, with ATP at its predetermined Kₘ value.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of Kinase-Glo® reagent, incubate for 10 minutes, and read luminescence.

Data Analysis and Interpretation
  • Normalize the data:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • Plot % Inhibition vs. log[Compound Concentration].

  • Fit the curve using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

ParameterExample ValueInterpretation
Top Plateau~100%Maximum inhibition achieved by the compound.
Bottom Plateau~0%Basal activity level with no compound.
Hill Slope~1.0Suggests a standard 1:1 binding interaction between the compound and target.
IC₅₀ 50 nM The concentration of compound that inhibits kinase activity by 50%.

Part 3: Assay Validation and Quality Control

For an assay to be trustworthy, it must be validated to ensure it is robust and reproducible.[6][7] This is critical before using the assay for larger screening campaigns or detailed structure-activity relationship (SAR) studies.

Key Validation Parameters

The following parameters should be assessed to confirm the assay's suitability for high-throughput screening (HTS).[8][9]

ParameterFormulaAcceptance CriterionRationale
Signal-to-Background (S/B) Mean(Positive Control) / Mean(Negative Control)> 5Ensures a sufficient dynamic range to distinguish between active and inactive wells.
Z'-factor 1 - [3*(SDPos + SDNeg) / |MeanPos - MeanNeg|]> 0.5A measure of statistical effect size; a Z' > 0.5 indicates an excellent assay suitable for HTS.
Coefficient of Variation (%CV) (SD / Mean) * 100< 10%Measures the variability of the positive and negative controls, indicating the assay's precision.

Protocol for Validation:

  • Prepare a plate with 16 wells of positive controls (no inhibitor) and 16 wells of negative controls (e.g., a known potent inhibitor or no enzyme).

  • Run the assay as described in the IC₅₀ protocol.

  • Calculate the S/B, Z'-factor, and %CV for both controls. The assay is considered validated for screening if all parameters meet the acceptance criteria.

References

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 334(3), 711-719.
  • BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
  • protocols.io. (2023). In vitro kinase assay.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWcK06QVLFmlsK3rqG-CUEtG0tLqBezMXzX3GttaBYI_AZUiWOX48Pp19r2YhSnyuTMoX4x5Lv_BqLR0TbSdRXIMslMv0uLb93rCnDQ9WMFhfyfbZZ8jN0AuiaWiITeBmLOCElylD-3pHU0isEPiQ38i3w8V6k1gR94aF_o2DUy2irhXZc78JDazzDYQ==]([Link]

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Application Note: A Guide to Utilizing 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride in Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitors

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets in modern medicine. These enzymes orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and metabolic disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.

The discovery pipeline for these inhibitors relies on robust and high-throughput screening (HTS) campaigns to identify novel chemical scaffolds that can modulate kinase activity. 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound representing a potential starting point for inhibitor development. Its fused ring system offers a rigid three-dimensional structure that can be explored for specific interactions within the ATP-binding pocket of various kinases.

This document provides a comprehensive guide for researchers on how to effectively incorporate 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride into kinase inhibitor screening workflows. We will detail the principles of a widely used luminescence-based kinase assay, provide step-by-step protocols for primary screening and dose-response analysis, and offer guidance on data interpretation and quality control.

Compound Profile: 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

Before initiating any screening protocol, a thorough understanding of the test compound is essential.

  • Chemical Structure: A furo[2,3-c]pyridine core with a methyl group at position 5. The hydrochloride salt form generally confers improved solubility in aqueous solutions, which is a critical parameter for biochemical assays.

  • Molecular Formula: C₈H₈ClNO₂

  • Molecular Weight: 185.61 g/mol

  • Key Physicochemical Properties (Predicted): As a small molecule, it generally adheres to Lipinski's Rule of Five, suggesting favorable properties for bioavailability. However, experimental validation of solubility and stability in assay buffers is a mandatory first step.

Expert Insight: The furo[2,3-c]pyridine scaffold is a "hinge-binding" motif found in several known kinase inhibitors. This structural alert suggests that the compound has the potential to form key hydrogen bonds with the kinase hinge region, a common mechanism for ATP-competitive inhibitors. Therefore, screening against a diverse panel of kinases is a rational starting point.

Principle of the ADP-Glo™ Kinase Assay

To assess the inhibitory potential of our test compound, we will use a universal and robust method suitable for HTS: the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

The assay is performed in two steps:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound. Active kinases convert ATP to ADP.

  • ADP Detection:

    • An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the newly produced ADP back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal.

The resulting luminescence is directly correlated with the amount of ADP produced and thus, the kinase activity. A potent inhibitor will lead to a decrease in ADP production and a lower light output.

Experimental Workflow Overview

A logical workflow is critical for generating high-quality, reproducible data. The process moves from a broad primary screen to a more focused secondary validation.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Validation & Characterization prep_compound Compound Preparation (Stock, Dilutions) primary_screen Single-Dose Screen (e.g., 10 µM) prep_compound->primary_screen prep_reagents Assay Reagent Prep (Kinase, Substrate, ATP) prep_reagents->primary_screen data_analysis_1 Calculate % Inhibition Identify 'Hits' primary_screen->data_analysis_1 dose_response Dose-Response Assay (10-point curve) data_analysis_1->dose_response Advance Hits ic50_calc IC50 Determination dose_response->ic50_calc

Figure 1. High-level workflow for kinase inhibitor screening.

Detailed Protocols

5.1 Materials and Reagents

  • 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

  • DMSO (Anhydrous)

  • Kinase of interest (e.g., ABL1, SRC, EGFR)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (10 mM stock)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Staurosporine (Positive control inhibitor)

  • Solid white, flat-bottom 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

5.2 Protocol 1: Primary Screen at a Single Concentration (10 µM)

This protocol is designed to rapidly identify if the compound has any activity against the kinase of interest.

1. Compound Preparation: a. Prepare a 10 mM stock solution of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride in 100% DMSO. b. Create an intermediate dilution plate. For a final assay concentration of 10 µM with a 1% DMSO tolerance, dilute the stock 1:100 in kinase buffer (e.g., 2 µL of 10 mM stock + 198 µL buffer). This creates a 100 µM solution. c. Prepare control wells: Staurosporine (positive control, e.g., 1 µM final concentration) and a "No Inhibitor" control (buffer with 1% DMSO).

2. Assay Plate Setup: a. Add 5 µL of kinase buffer to all wells. b. Add 2.5 µL of the 100 µM compound solution to the "Test Compound" wells. c. Add 2.5 µL of the appropriate Staurosporine dilution to "Positive Control" wells. d. Add 2.5 µL of buffer containing 1% DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) wells.

3. Kinase Reaction Initiation: a. Prepare a 2X Kinase/Substrate/ATP master mix. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. b. Add 2.5 µL of the 2X master mix to all wells except the "No Enzyme" controls. Add 2.5 µL of a mix lacking the enzyme to these wells. c. Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes.

4. ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to all wells. c. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. d. Read the plate on a luminometer.

5.3 Protocol 2: Dose-Response and IC₅₀ Determination

For compounds that show significant inhibition (>50%) in the primary screen, a dose-response experiment is performed to determine the potency (IC₅₀).

1. Compound Serial Dilution: a. Start with a 10 mM stock in DMSO. b. Perform a 1:3 serial dilution series in DMSO to create 10 concentrations (e.g., from 10 mM down to 0.5 µM). c. Create an intermediate plate by diluting this series 1:100 in kinase buffer, as in the primary screen.

2. Assay Execution: a. Follow the same steps as in Protocol 5.2, but instead of a single compound concentration, add 2.5 µL of each concentration from the serially diluted intermediate plate to the respective wells. b. Run positive (Staurosporine) and negative (DMSO only) controls on the same plate.

Data Analysis and Interpretation

6.1 Quality Control: Z'-Factor

Before analyzing inhibitor data, assess the quality of the assay using the Z'-factor. This metric measures the statistical effect size and separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

    • μₚ = mean of the positive control (Staurosporine, low signal)

    • σₚ = standard deviation of the positive control

    • μₙ = mean of the negative control (DMSO, high signal)

    • σₙ = standard deviation of the negative control

  • Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

6.2 Calculating Percent Inhibition

For each compound concentration, calculate the percent inhibition using the luminescent signal (RLU - Relative Light Units):

  • Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

6.3 IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot Percent Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using software like GraphPad Prism or R.

  • The IC₅₀ is derived directly from the curve fitting parameters.

Parameter Description Example Value
Top Plateau Maximum % Inhibition (should be near 100%)102.5%
Bottom Plateau Minimum % Inhibition (should be near 0%)1.5%
LogIC50 The log of the inhibitor concentration at 50% inhibition-5.7 (for an IC₅₀ of 2 µM)
Hill Slope The steepness of the curve. A value of ~1 suggests a 1:1 binding interaction.1.1

Contextualizing Inhibition: Kinase Signaling Pathways

Understanding where a target kinase fits into cellular signaling is crucial for predicting the downstream biological effects of an inhibitor. For example, if 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is found to inhibit SRC kinase, it could impact numerous pathways controlling cell proliferation, survival, and migration.

G RTK Growth Factor Receptor (e.g., EGFR) SRC SRC Kinase RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride Inhibitor->SRC

Figure 2. Simplified SRC signaling pathway and potential point of inhibition.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Application Note: A Multi-faceted Approach to Measuring Target Engagement of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The validation of a drug candidate's interaction with its intended biological target is a cornerstone of modern drug discovery. This process, known as target engagement, provides direct evidence of the mechanism of action and is critical for establishing robust structure-activity relationships (SAR) and de-risking candidates for further development.[1][2] This application note outlines a comprehensive, tiered strategy for characterizing the target engagement of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a novel compound featuring a pyridinone scaffold.

The pyridinone moiety is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with various biological targets, most notably protein kinases.[3] Given this precedent, our approach will be particularly suited for a compound that may interact with kinases or other ATP-binding proteins. However, the techniques described herein are broadly applicable to a wide range of protein classes.

We present an integrated workflow that progresses from unbiased, proteome-wide target identification to rigorous, quantitative validation in cellular and biophysical systems. This strategy ensures a high-confidence understanding of the compound's molecular interactions, empowering data-driven decisions throughout the drug discovery pipeline.

Section 1: Unbiased Target Identification and Selectivity Profiling via Chemical Proteomics

Rationale: When the primary target of a hit compound is unknown or requires confirmation, an unbiased approach is essential to identify its molecular targets and potential off-targets simultaneously. Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry, is a powerful tool for this purpose.[4] It allows for the assessment of compound-protein interactions within a complex biological milieu, such as a cell lysate, which more closely mimics the native environment than purified protein assays.[5]

Method Spotlight: Kinobeads Affinity Chromatography

The "Kinobeads" technology is a state-of-the-art chemical proteomics tool designed for profiling kinase inhibitors but is also effective for other ATP-binding proteins.[6] It utilizes a resin of immobilized, broad-spectrum kinase inhibitors to enrich a large portion of the kinome from a cell lysate.[6][7] The experiment is performed in a competitive binding format, where the lysate is pre-incubated with the soluble test compound (5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride). The compound competes with the kinobeads for binding to its target proteins.[7] Proteins that are engaged by the test compound will show reduced binding to the beads, which can be quantified by mass spectrometry.[8]

Experimental Workflow: Kinobeads Profiling

G cluster_0 Sample Preparation cluster_1 Affinity Enrichment cluster_2 Analysis Lysate Cell Lysate Preparation Compound Compound Incubation (Dose-Response) Lysate->Compound Kino Incubation with Kinobeads Compound->Kino Wash Wash Unbound Proteins Kino->Wash Elute On-Bead Digestion (Trypsin) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Data Data Analysis (Protein ID & Quantification) LCMS->Data G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Culture Culture Intact Cells Treat Treat with Compound Culture->Treat Heat Heat Shock (Temp Gradient or Fixed Temp) Treat->Heat Lyse Cell Lysis Heat->Lyse Spin Centrifugation (Separate Soluble/Aggregated) Lyse->Spin Quant Quantify Soluble Target (e.g., Western Blot, AlphaLISA) Spin->Quant G Immobilize Immobilize Purified Target Protein on Sensor Chip Inject Inject Compound (Analyte) at Various Concentrations Immobilize->Inject Measure_Assoc Measure Association Phase (Binding) Inject->Measure_Assoc Inject_Buffer Inject Running Buffer Measure_Assoc->Inject_Buffer Measure_Dissoc Measure Dissociation Phase (Washout) Inject_Buffer->Measure_Dissoc Regenerate Regenerate Chip Surface Measure_Dissoc->Regenerate Fit_Data Fit Sensorgram Data to Kinetic Model Measure_Dissoc->Fit_Data Regenerate->Inject

Sources

Troubleshooting & Optimization

Furo[2,3-c]pyridine Synthesis: A Technical Support Center for Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of furo[2,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of these molecules. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of furo[2,3-c]pyridines, providing concise answers to guide your experimental design.

Q1: What are the most prevalent strategies for synthesizing the furo[2,3-c]pyridine core?

A1: The construction of the furo[2,3-c]pyridine skeleton is primarily achieved through two main approaches:

  • Palladium-Catalyzed Cross-Coupling followed by Cyclization: This is a powerful and versatile method that typically involves a Sonogashira coupling of a halogenated hydroxypyridine with a terminal alkyne. The resulting alkynylpyridine intermediate then undergoes an intramolecular cyclization to form the furan ring.[1]

  • Intramolecular C-H Arylation: This strategy involves the cyclization of a suitably substituted pyridine derivative. A palladium catalyst facilitates the formation of a C-C bond between an aryl halide and a C-H bond on the pyridine ring, leading to the fused bicyclic system.[1]

  • Multi-step Synthesis from Piperidinone Derivatives: This approach involves a sequence of reactions starting from a substituted piperidinone, such as N-benzenesulfonylpiperidin-4-one. The synthesis proceeds through steps like Wittig olefination, intramolecular cyclization, oxidative dehydroselenylation, furan ring formation via reduction, and finally aromatization to yield the furo[2,3-c]pyridine core.[2][3]

Q2: How do I select the appropriate palladium catalyst and ligand for my reaction?

A2: The choice of the palladium source and ligand is critical and highly dependent on the specific reaction and substrates.

  • For Sonogashira Couplings: A combination of a palladium source (e.g., Pd/C, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is commonly employed.[1]

  • For Intramolecular C-H Arylations: Pd(OAc)₂ is a frequent choice as a palladium precursor. The selection of the ligand is crucial for success, with phosphine ligands like PPh₃ and bulky, electron-rich Buchwald-type ligands such as CyJohnPhos often demonstrating good performance.[1][4] A screening of different ligands is highly recommended to optimize the yield and minimize side products.

Q3: What are the key reaction parameters to consider for optimization?

A3: Beyond the catalyst and ligand, several other factors significantly impact the success of the synthesis:

  • Base: The choice of base is critical. For C-H arylations, inorganic bases like K₂CO₃ and Cs₂CO₃ are often used. In Sonogashira reactions, organic bases such as Et₃N are common.[1]

  • Solvent: The use of anhydrous and degassed solvents is essential to prevent the deactivation of the palladium catalyst. Common solvents include DMA, toluene, and dioxane.[1]

  • Temperature: Reaction temperatures typically range from 80 to 120 °C. It is important to determine the optimal temperature experimentally to achieve a reasonable reaction rate without causing decomposition of starting materials or products.[1]

  • Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen, which can deactivate the catalyst. Therefore, it is crucial to perform these reactions under an inert atmosphere, such as argon or nitrogen.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of furo[2,3-c]pyridines.

Problem 1: Low or No Product Formation in Palladium-Catalyzed Reactions

A common challenge in palladium-catalyzed synthesis of furo[2,3-c]pyridines is low to no yield of the desired product. This can be attributed to several factors, each requiring a specific approach to resolve.

Potential Cause Underlying Reason Recommended Solution & Rationale
Inactive Catalyst The palladium catalyst may be old, have been improperly stored, or degraded. This is especially true for air-sensitive Pd(0) sources.Use a fresh batch of catalyst or a pre-catalyst. Pre-catalysts are generally more air-stable and are activated in situ, ensuring a higher concentration of the active catalytic species.
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.Thoroughly degas the solvent and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.Screen a panel of phosphine ligands. For C-H arylations, start with common ligands like PPh₃ and then move to more specialized, bulky electron-rich ligands (e.g., Buchwald ligands) if the reaction is sluggish. The electronic and steric properties of the ligand need to be matched to the specific substrates.
Suboptimal Base or Solvent The base is often required to neutralize acidic byproducts and can influence the rate of key steps in the catalytic cycle. The solvent affects the solubility of reactants and the stability of the catalyst.Experiment with different bases and solvents. For C-H arylations, screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. For solvents, consider alternatives like DMA, toluene, or dioxane. A solvent screen can identify a medium that better solubilizes all components and stabilizes the catalytic species.
Problem 2: Significant Formation of Side Products

The formation of byproducts can significantly reduce the yield of the desired furo[2,3-c]pyridine and complicate purification.

Side Product Plausible Cause Mitigation Strategy & Explanation
Homocoupling of Alkyne (Glaser Coupling) In Sonogashira reactions, the presence of oxygen can promote the copper-catalyzed homocoupling of the terminal alkyne.Rigorously exclude oxygen from the reaction mixture. Ensure all reagents and the reaction setup are under a strict inert atmosphere.
Protodehalogenation of Aryl Halide The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can be caused by trace amounts of water or other proton sources.Use anhydrous solvents and reagents. Ensure all glassware is oven-dried before use. The addition of a proton sponge can sometimes be beneficial.
Formation of Tar-like materials Decomposition of starting materials, intermediates, or the final product, often due to excessive heat or prolonged reaction times, especially in acidic conditions.Optimize the reaction temperature and time. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. If using acidic conditions for cyclization, consider screening milder acids or using a lower concentration.

III. Detailed Experimental Protocols

This section provides step-by-step protocols for common synthetic routes to furo[2,3-c]pyridines. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Synthesis of Furo[2,3-c]pyridine via Sonogashira Coupling and Cyclization

This two-step, one-pot procedure is a versatile method for constructing the furo[2,3-c]pyridine core.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated hydroxypyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture.

  • Sonogashira Coupling: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the coupling reaction by TLC or LC-MS.

  • Intramolecular Cyclization: Once the Sonogashira coupling is complete, the cyclization to the furo[2,3-c]pyridine may occur in situ upon further heating (e.g., 80-120 °C). In some cases, the addition of a different base or an acid catalyst may be required to facilitate the cyclization.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature and remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography on silica gel.

IV. Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a key reaction workflow and a troubleshooting decision tree.

G cluster_workflow Experimental Workflow: Sonogashira Coupling & Cyclization start Start: Assemble Reactants & Catalysts inert Establish Inert Atmosphere (Ar or N2) start->inert solvent_base Add Degassed Solvent & Amine Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne coupling Sonogashira Coupling (Monitor by TLC/LC-MS) alkyne->coupling cyclization Intramolecular Cyclization (Heating) coupling->cyclization workup Work-up & Purification cyclization->workup product Furo[2,3-c]pyridine Product workup->product

Caption: A typical experimental workflow for the synthesis of furo[2,3-c]pyridines.

G cluster_troubleshooting Troubleshooting: Low Yield in Pd-Catalyzed Synthesis start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_ligand Evaluate Ligand Choice start->check_ligand check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) start->check_conditions solution_catalyst Use Fresh Catalyst/ Pre-catalyst check_catalyst->solution_catalyst solution_atmosphere Improve Degassing/ Inert Gas Purge check_atmosphere->solution_atmosphere solution_ligand Screen a Panel of Ligands check_ligand->solution_ligand solution_conditions Systematically Vary Base, Solvent, and Temperature check_conditions->solution_conditions

Caption: A decision tree for troubleshooting low yields in palladium-catalyzed reactions.

V. References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896. [Link]

  • Yukawa, T., et al. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds. Beilstein Archives. [Link]

  • Yukawa, T., et al. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. National Institutes of Health. [Link]

Sources

Technical Support Center: A Strategic Guide to Minimizing Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The development of potent and selective small molecule inhibitors is a cornerstone of modern drug discovery and chemical biology. While achieving high on-target potency is a primary objective, ensuring target specificity is equally critical. Off-target interactions, where a compound binds to unintended proteins, can lead to ambiguous experimental results, toxicity, and clinical trial failures.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively identify, characterize, and minimize the off-target effects of novel compounds, using 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride as a representative novel agent for which public data on biological activity is limited.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions researchers face when beginning to characterize a new small molecule inhibitor.

Q1: What are off-target effects and why are they a primary concern?

Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its intended target.[3] These interactions are a significant concern for several reasons:

  • Toxicity: Many adverse drug reactions (ADRs) are caused by the modulation of off-target proteins that play critical roles in normal physiological processes.[4] Identifying these liabilities early can save considerable time and resources.[5]

  • Reduced Efficacy: Binding to off-target proteins can reduce the free concentration of the compound available to engage its intended target, a phenomenon sometimes referred to as "target-unrelated drug disposition."

It is estimated that the average small molecule drug interacts with 6-11 targets, making a thorough investigation of off-target binding essential.[6]

Q2: I have a novel compound. What is the very first step to predict potential off-target effects?

The most cost-effective first step is in silico profiling .[4] Before initiating wet-lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of your compound.[3] These methods utilize large databases of known compound-target interactions to identify proteins that your molecule is likely to bind.[6][7]

Several approaches are used, often in combination:[1][2]

  • Chemical Similarity-Based Methods (2D/3D): These tools, such as SEA (Similarity Ensemble Approach) and XPI (Cross-Pharmacology Index), compare the fingerprint or shape of your molecule to libraries of compounds with known biological activities.[1][2]

  • Machine Learning and AI Models: An increasing number of AI/ML-based approaches can predict off-target interactions with growing accuracy, leveraging vast datasets of structure-activity relationships (SAR).[6]

A positive prediction from an in silico tool does not confirm an off-target interaction but provides a powerful, data-driven hypothesis that can guide the design of subsequent validation experiments.

Q3: My compound shows promising on-target activity. When should I start experimental off-target screening?

Experimental off-target profiling should be initiated as early as possible, ideally in parallel with lead optimization. Early-stage screening provides critical data that can help:

  • Guide Medicinal Chemistry Efforts: If off-target liabilities are identified, chemists can design new analogs to improve selectivity while maintaining on-target potency.

  • Prioritize Compounds: When comparing multiple promising compounds, a superior selectivity profile can be a key differentiator for advancement.

  • Interpret In Vivo Results: Understanding the full target profile of a compound is essential for accurately interpreting complex in vivo pharmacology and toxicology data.

A common and effective starting point is to screen the compound against a broad panel of targets known to be associated with adverse effects, such as those offered by commercial vendors.[4][5]

Q4: What is the difference between a primary screen and a counter-screen?

A primary screen is the assay used to identify "hits" or compounds that modulate your intended biological target.[8] For example, an assay that measures the inhibition of a specific enzyme's activity.

A counter-screen is a follow-up assay designed to eliminate false positives from the primary screen.[8][9] False positives can arise from compounds that interfere with the assay technology itself (e.g., inhibiting a luciferase reporter) or that produce the desired outcome through an undesirable mechanism (e.g., cytotoxicity in a cell-based assay).[8][9] A well-designed counter-screen is critical for ensuring the hits you pursue are genuinely active against your target of interest.[9]

Part 2: Troubleshooting Guides & Experimental Solutions

This section provides a question-and-answer formatted guide to address specific experimental challenges and offers robust solutions.

Scenario 1: Inconsistent or Unexpected Cellular Phenotype

Q: My compound, 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, shows potent inhibition of my target kinase in a biochemical assay. However, in cell-based assays, I observe a phenotype that is inconsistent with known biology of the target, or the phenotype is much stronger than I get with siRNA knockdown of the target. How do I troubleshoot this?

A: This is a classic indicator of a potential off-target effect. The discrepancy between biochemical potency and cellular phenotype suggests that the compound may be interacting with other cellular targets.

Troubleshooting Workflow:

  • Confirm On-Target Engagement in Cells: The first step is to verify that your compound is binding to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[10][11] CETSA directly measures the biophysical interaction between a ligand and its protein target in intact cells or cell lysates.[10][11] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.[12]

  • Broad-Panel Off-Target Screening: If on-target engagement is confirmed, the next step is to identify potential off-targets. Submit your compound for screening against a broad panel of kinases and other common off-targets (e.g., GPCRs, ion channels, transporters).[5] This will provide a quantitative measure of your compound's activity against hundreds of other proteins.

  • Phenotypic Rescue/Recapitulation:

    • Rescue: Can you rescue the unexpected phenotype by overexpressing your primary target? If the phenotype is due to an off-target effect, increasing the concentration of the primary target is unlikely to reverse it.

    • Recapitulation: Can you recapitulate the phenotype using other known inhibitors of the suspected off-target(s) identified in your panel screen? This provides orthogonal evidence for the off-target interaction.

Logical Flow for Investigating Phenotypic Discrepancies

G Biochem Potent Biochemical Activity Hypothesis Hypothesis: Off-Target Effect? Biochem->Hypothesis CellPhenotype Unexpected Cellular Phenotype Observed CellPhenotype->Hypothesis CETSA Step 1: Confirm On-Target Engagement via CETSA Hypothesis->CETSA Screening Step 2: Broad-Panel Off-Target Screening CETSA->Screening Engagement Confirmed NoEngagement Conclusion: Compound not entering cells or engaging target. Re-evaluate. CETSA->NoEngagement No Engagement Validation Step 3: Orthogonal Validation (Rescue/Recapitulation) Screening->Validation Conclusion Conclusion: Phenotype is Off-Target Driven Validation->Conclusion

Caption: Workflow for diagnosing unexpected cellular phenotypes.

Scenario 2: High-Throughput Screen (HTS) Follow-up

Q: I ran an HTS and identified several hits, including a scaffold similar to 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. How do I design a robust counter-screening cascade to eliminate false positives and prioritize the best compounds?

A: A multi-step counter-screening cascade is essential for triaging HTS hits effectively. The goal is to remove compounds that interfere with the assay technology before investing resources in more complex selectivity profiling.[8][9]

Recommended Counter-Screening Cascade:

StepAssay TypePurposeRationale
1 Technology Counter-Screen Eliminate assay technology interferers.Run the primary assay in the absence of the biological target. Any compound that remains active is interfering with the assay components (e.g., luciferase, fluorescent probe) and should be flagged as a false positive.[8]
2 Cytotoxicity Assay Eliminate cytotoxic compounds.For cell-based primary screens, it is crucial to identify compounds that achieve their "effect" simply by killing the cells. A standard cytotoxicity assay (e.g., CellTiter-Glo®) should be run at the same concentration as the primary screen.[9]
3 Orthogonal On-Target Assay Confirm on-target activity with a different method.If the primary screen was a biochemical assay, a confirmatory cell-based target engagement assay like CETSA provides strong validation. This ensures the compound works through the intended mechanism.[13]
4 Focused Selectivity Panel Assess selectivity against related targets.Screen confirmed hits against a small, focused panel of closely related proteins (e.g., other kinases in the same family). This provides an early read on selectivity.

Visualizing the HTS Triage Process

HTS_Triage cluster_0 HTS Campaign cluster_1 Counter-Screening Cascade cluster_2 Outcome PrimaryScreen Primary HTS (e.g., 100,000 Compounds) TechScreen 1. Technology Counter-Screen (No Target Control) PrimaryScreen->TechScreen ~1,000 Hits Cytotox 2. Cytotoxicity Assay TechScreen->Cytotox ~800 Non-interfering Hits OrthoAssay 3. Orthogonal On-Target Assay (e.g., CETSA) Cytotox->OrthoAssay ~700 Non-toxic Hits Selectivity 4. Focused Selectivity Panel OrthoAssay->Selectivity ~200 Confirmed On-Target Hits ValidatedHits Validated, Selective Hits for Lead Optimization Selectivity->ValidatedHits ~20-50 Selective Hits

Caption: A typical HTS counter-screening cascade to identify high-quality hits.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To determine if 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride binds to its intended target protein in intact cells.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. By heating cell lysates to a range of temperatures and quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.[13]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of the compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Lysis and Clarification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the supernatant by Western Blot or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the data to the lowest temperature point (100% soluble).

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.

Protocol 2: In Silico Off-Target Prediction

Objective: To generate a list of potential off-targets for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride to guide experimental screening.

Methodology:

  • Obtain Compound Structure:

    • Generate a SMILES (Simplified Molecular Input Line Entry System) string or an SDF (Structure-Data File) for your compound.

  • Select Prediction Tools:

    • Utilize publicly available or commercial web servers that perform off-target prediction. Popular academic tools include:

      • SEA (Similarity Ensemble Approach): Compares ligand Tanimoto coefficients based on chemical fingerprints.

      • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

  • Run Prediction:

    • Submit the SMILES string or SDF file to the selected web servers.

    • The output will typically be a ranked list of potential protein targets based on a prediction score or p-value.

  • Analyze and Prioritize Results:

    • Consolidate the results from multiple tools. Targets predicted by more than one orthogonal method have a higher probability of being true hits.[1]

    • Filter the list to prioritize targets that are expressed in your biological system of interest or are known to be involved in toxicity pathways (e.g., hERG, CYPs).

    • Use this prioritized list to design a focused in vitro screening panel.

References

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. PubMed Central. [Link]

  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research, Oxford Academic. [Link]

  • Design and implementation of high throughput screening assays. PubMed. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers Media S.A.. [Link]

  • Counter-Screen Service. Creative Biolabs. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]

  • In vivo CRISPR editing with no detectable genome-wide off-target mutations. PubMed Central. [Link]

  • CETSA Publications. CETSA. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

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how to increase the yield of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride synthesis

Caption: A systematic workflow for troubleshooting low reaction yields. [5]

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material and product spots. Stain with potassium permanganate or view under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of the starting material and the appearance of the product's mass peak.

Q: My final hydrochloride salt is very hygroscopic. How should I handle and store it? A: Pyridine hydrochloride salts are often hygroscopic. [7][8]Handle the solid product quickly in a dry environment, preferably in a glove box or under a stream of dry nitrogen. Store the final product in a tightly sealed vial inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide.

Q: Can I use a different base to neutralize the reaction mixture during workup? A: Yes. While sodium bicarbonate is common, other inorganic bases like sodium carbonate, potassium carbonate, or dilute sodium hydroxide can be used. Be cautious with strong bases like NaOH, as they can potentially hydrolyze the lactam ring if left in contact for too long or at elevated temperatures. Always perform the neutralization at a low temperature (0-5°C).

References

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • Al-otaibi, A. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Side-Chain Reactions of Substituted Pyridines. Pearson Education. [Link]

  • Heterocyclic Chemistry - TUTORIAL PROBLEMS. [Link]

  • Jimenez, J.-M., et al. (2012). Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4645–4649. [Link]

  • HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. ResearchGate. [Link]

  • Kim, S. K., et al. (2012). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Chemical Communications, 48(62), 7720. [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. [Link]

  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. [Link]

  • Lina. (2022). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Baran, P. (2021). 2021 Heterocyclic Chemistry - Lecture 1. YouTube. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. ChemRxiv. [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. [Link]

  • Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. PubMed. [Link]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. PubMed Central. [Link]

  • Efficient β-Lactam Synthesis via 4-exo Atom Transfer Radical Cyclization Using CuBr(tripyridylamine) Complex. ResearchGate. [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]

  • Pyridine from Pyridine hydrochloride. Sciencemadness.org. [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. MDPI. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ResearchGate. [Link]

  • Structure-based optimization of aminopyridines as PKCθ inhibitors. PubMed. [Link]

  • Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. [Link]

dealing with poor bioavailability of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Poor Oral Bioavailability

Welcome to the technical support center for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride (hereafter referred to as "the compound"). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. As your Senior Application Scientist, I've structured this resource to provide a logical, in-depth troubleshooting framework, moving from foundational checks to advanced formulation strategies. Our goal is to empower you to diagnose the underlying issues and select the most effective solutions to advance your research.

Part 1: Initial Assessment & Troubleshooting

Experiencing poor bioavailability can be disheartening, but a systematic approach can often illuminate the path forward. This section focuses on the essential first steps in diagnosing the problem.

FAQ: What are the most probable causes of poor bioavailability for a hydrochloride salt like this compound?

While hydrochloride salts are chosen to enhance aqueous solubility, poor bioavailability can still arise from a combination of factors. Bioavailability is the result of several underlying physical and physiological phenomena.[1] The most common culprits are:

  • Low Solubility at Intestinal pH: The compound may be soluble in the acidic environment of the stomach but precipitate in the more neutral pH of the small intestine, where most drug absorption occurs.

  • Poor Permeability: The compound's chemical structure may hinder its ability to pass through the lipid-rich membranes of the intestinal cells.

  • First-Pass Metabolism: After absorption, the compound travels directly to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[2][3] This is also known as the first-pass effect and results in a reduction in the concentration of the drug.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.[4]

To systematically investigate these, we must first classify the compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[5] Most compounds with bioavailability challenges fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][6]

Troubleshooting Guide: Foundational Verification

Before exploring complex formulations, it's crucial to ensure the fundamentals of your experiment are sound.

  • Confirm Solid-State Properties:

    • Question: Is the compound in its most soluble and stable form?

    • Action: Perform solid-state characterization (e.g., XRPD, DSC) to confirm the crystalline form and purity of your batch. Different polymorphs can have vastly different solubilities.

  • Re-evaluate the Dosing Vehicle:

    • Question: Is the dosing vehicle appropriate for your compound and the animal model?

    • Action: A simple aqueous solution is often the starting point. However, if the compound's solubility is very low, a suspension or a co-solvent system may be necessary. Ensure the vehicle doesn't cause precipitation upon administration.

  • Validate the Analytical Method:

    • Question: Is your bioanalytical method (e.g., LC-MS/MS) for quantifying the compound in plasma accurate and sensitive enough?

    • Action: Confirm the method's linearity, accuracy, precision, and lower limit of quantification (LLOQ). An LLOQ that is too high may lead you to believe the bioavailability is lower than it actually is.

Diagram: Barriers to Oral Bioavailability

The following diagram illustrates the sequential hurdles a drug must overcome to reach systemic circulation.

G cluster_GITract Gastrointestinal Tract cluster_Metabolism Pre-systemic Elimination DosageForm Oral Dosage Form Dissolution Drug in Solution DosageForm->Dissolution 1. Dissolution Absorption Intestinal Epithelium Dissolution->Absorption 2. Permeation Solubility Solubility Limit Dissolution->Solubility GutWall Gut Wall Metabolism Absorption->GutWall 3. Metabolism Permeability Permeability Barrier Absorption->Permeability Efflux P-gp Efflux Absorption->Efflux Liver Hepatic First-Pass Metabolism GutWall->Liver Portal Vein SystemicCirculation Systemic Circulation Liver->SystemicCirculation Bioavailable Drug MetabolismBarrier Metabolic Breakdown Liver->MetabolismBarrier

Caption: Key physiological barriers impacting oral drug bioavailability.

Part 2: Strategies for Solubility Enhancement

For many compounds, particularly those in BCS Class II, poor aqueous solubility is the primary rate-limiting step to absorption.[7][8][9]

FAQ: The compound is a hydrochloride salt, but its solubility is still poor in the neutral pH of the intestine. What are my options?

This is a common scenario. While the salt form helps in the acidic stomach, the drug may convert back to its less soluble free base form in the small intestine. Here are some strategies to consider:

  • Salt Screening: Explore other salt forms (e.g., mesylate, tosylate) that may have better solubility profiles across a wider pH range.

  • pH Modification: Co-formulating with acidic or basic excipients can create a more favorable microenvironment for dissolution in the gut.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is converted into a high-energy amorphous state, significantly increasing its solubility.[10][11]

Protocol Overview: Amorphous Solid Dispersion (ASD) Formulation

ASDs involve dispersing the drug at a molecular level within a polymer matrix.[10] This prevents the drug from recrystallizing and maintains a supersaturated state in vivo, driving absorption.[12]

Step 1: Polymer and Solvent Screening

  • Select a range of polymers (e.g., PVP, HPMC-AS, Soluplus®) and solvents.

  • Assess the drug's miscibility with the polymers and its solubility in the solvents to find a suitable system.

Step 2: ASD Preparation

  • Common methods include spray drying and hot-melt extrusion.

  • Spray Drying: Dissolve the drug and polymer in a common solvent and spray the solution into a heated chamber to rapidly evaporate the solvent, leaving the ASD as a powder.

  • Hot-Melt Extrusion: Blend the drug and polymer and process them through a heated extruder to create a solid solution.

Step 3: Characterization

  • Confirm the amorphous nature of the drug in the ASD using XRPD and DSC.

  • Perform in vitro dissolution tests in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the solubility enhancement.

Table: Comparison of Solubility Enhancement Techniques
TechniqueMechanismAdvantagesDisadvantages
Salt Formation Ionization of the drugSimple, well-establishedpH-dependent solubility, risk of conversion to free base
Particle Size Reduction (Micronization/Nanonization) Increased surface areaBroadly applicableMay not be sufficient for very low solubility, risk of aggregation
Amorphous Solid Dispersions (ASDs) High-energy amorphous stateSignificant solubility increase, can sustain supersaturation[13]Physical instability (recrystallization), requires specialized manufacturing[11]
Cyclodextrin Complexation Encapsulation of the drug moleculeForms a soluble complexLimited drug loading capacity, potential for competitive displacement

Part 3: Addressing Poor Permeability

If solubility is adequate but bioavailability remains low, the issue may be poor permeability across the intestinal wall (a characteristic of BCS Class IV drugs).

FAQ: How can I confirm that poor permeability is the primary issue and not something else?

The most direct way to assess permeability is through in vitro models that mimic the human intestinal epithelium.

  • Caco-2 Permeability Assay: This is the gold standard.[14] The Caco-2 cell line, derived from human colon carcinoma, forms a polarized monolayer with tight junctions, resembling intestinal cells.[15] By measuring the transport of the compound from the apical (gut lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[16]

  • Bidirectional Caco-2 Assay: This version of the assay measures transport in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[15]

Troubleshooting Guide: Strategies to Overcome Permeability Barriers

If your compound is a substrate for an efflux transporter, co-administration with a P-gp inhibitor can be a viable strategy.[17]

  • P-gp Inhibitors: Several compounds, including some excipients like Tween® 80 and Vitamin E TPGS, have been shown to inhibit P-gp, thereby increasing the intracellular concentration of co-administered drugs.[18][19]

  • Permeation Enhancers: These are compounds that transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport. However, their use must be carefully evaluated for potential toxicity.

Diagram: Decision Tree for Permeability Investigation

G Start Low Bioavailability (Solubility Addressed) Caco2 Perform Bidirectional Caco-2 Permeability Assay Start->Caco2 Papp Is Papp (A->B) low? Caco2->Papp Efflux Is Efflux Ratio > 2? Papp->Efflux No LowPerm Intrinsic Low Permeability (BCS Class IV) Papp->LowPerm Yes EffluxSubstrate Efflux Substrate (BCS Class II/IV) Efflux->EffluxSubstrate Yes GoodPerm Permeability is NOT the rate-limiting step. Investigate metabolism. Efflux->GoodPerm No Strat1 Consider Permeation Enhancers or Advanced Delivery Systems LowPerm->Strat1 Strat2 Co-formulate with P-gp Inhibitor EffluxSubstrate->Strat2

Caption: A workflow for diagnosing and addressing poor permeability.

Part 4: Advanced Drug Delivery Systems

When simple formulation adjustments are insufficient, advanced drug delivery systems can offer a solution by fundamentally altering how the drug is presented to the gastrointestinal tract.[20][21][22]

FAQ: When is it appropriate to move to more complex formulations like lipid-based systems or nanoparticles?

Consider these advanced systems when:

  • You have a BCS Class II or IV compound where both solubility and/or permeability are significant hurdles.

  • You need to protect the drug from degradation in the harsh GI environment.

  • You want to target lymphatic uptake to bypass first-pass metabolism.

Overview: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in a mixture of oils, surfactants, and co-solvents.[6] They are particularly effective for lipophilic drugs.

  • Mechanism: Upon gentle agitation in the GI tract, these systems form fine oil-in-water emulsions or microemulsions. This maintains the drug in a solubilized state, presenting a large surface area for absorption.[23]

  • Types: The Lipid Formulation Classification System (LFCS) categorizes these systems from Type I (oils only) to Type IV (surfactants and co-solvents), with Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) being the most common for improving bioavailability.[24]

  • Advantages: LBDDS can enhance solubility, improve permeability by interacting with cell membranes, and promote lymphatic transport, which can help the drug avoid the liver and first-pass metabolism.[25]

Table: Comparison of Advanced Drug Delivery Systems
SystemDescriptionPrimary ApplicationKey Advantages
SEDDS/SMEDDS Isotropic mixtures of oils, surfactants, and co-solvents that form emulsions in situ.[8]BCS Class II drugsEnhances solubility, can bypass first-pass metabolism.[24]
Nanocrystals Crystalline particles of the drug with a size in the nanometer range.BCS Class II drugsIncreases dissolution velocity due to high surface area.
Solid Lipid Nanoparticles (SLNs) Drug encapsulated in a solid lipid core.BCS Class II & IV drugsControlled release, protection from degradation, potential for lymphatic uptake.[21]
Polymeric Micelles Self-assembling core-shell structures of amphiphilic block copolymers.BCS Class II & IV drugsHigh drug loading, can solubilize very hydrophobic drugs.

Part 5: Optimizing In Vivo Study Design

The design of your pharmacokinetic (PK) study can significantly impact the interpretation of bioavailability data.[26]

FAQ: How can I refine my in vivo PK study to get a clearer picture of my compound's absorption?

A well-designed study is crucial for making informed decisions.

  • Include an IV Dose: Always include an intravenous dosing group in your first in vivo PK study. This allows you to calculate the absolute bioavailability (F%) and provides essential parameters like clearance and volume of distribution, which helps to distinguish poor absorption from rapid elimination.[27]

  • Fasted vs. Fed State: Conduct studies in both fasted and fed animals. A significant difference in bioavailability (a "food effect") can indicate that lipids in food are helping to solubilize your compound, which would strongly support the use of a lipid-based formulation.

  • Single vs. Multiple Dose Studies: While single-dose studies are common for initial screening, a multiple-dose study can provide information on drug accumulation and potential saturation of metabolic pathways or transporters.[27]

  • Appropriate Sampling: Ensure your blood sampling schedule is frequent enough to accurately capture the peak concentration (Cmax) and the absorption phase.[27] The FDA provides guidance on the types of in vivo studies and data required for assessing bioavailability.[28]

By systematically working through these troubleshooting guides and considering the advanced strategies outlined, you will be well-equipped to overcome the bioavailability challenges associated with 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride and unlock its full therapeutic potential.

References

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 25, 2026, from [Link]

  • A Review on Lipid Based Oral Drug Delivery Systems. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. (2013, August 19). PMC - PubMed Central - NIH. Retrieved January 25, 2026, from [Link]

  • First-Pass Effect. (2023, November 3). StatPearls - NCBI Bookshelf - NIH. Retrieved January 25, 2026, from [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. Retrieved January 25, 2026, from [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Study of First-Pass Metabolism and its Uses. (2023, August 28). Walsh Medical Media. Retrieved January 25, 2026, from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved January 25, 2026, from [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Retrieved January 25, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 25, 2026, from [Link]

  • The emerging role of P-glycoprotein inhibitors in drug delivery: a patent review. (2011, February 26). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 25, 2026, from [Link]

  • Considerations In In-Vivo Bioavailability Study Design. (n.d.). Pharmacy 180. Retrieved January 25, 2026, from [Link]

  • First-pass metabolism and bioavailability. (n.d.). Physics, Pharmacology and Physiology for Anaesthetists - Cambridge University Press & Assessment. Retrieved January 25, 2026, from [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 25, 2026, from [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014, August 4). Australian Prescriber. Retrieved January 25, 2026, from [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (n.d.). Oriental Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024, June 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 25, 2026, from [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. (2026, January 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Bioavailability and Bioequivalence in Drug Development. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • First pass effect. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

  • Innovative Lipid Solutions for Drug Delivery Systems (Dr. John P. Cooke). (2025, March 20). YouTube. Retrieved January 25, 2026, from [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Retrieved January 25, 2026, from [Link]

  • First Pass Metabolism. (2023, March 10). YouTube. Retrieved January 25, 2026, from [Link]

  • In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery. Retrieved January 25, 2026, from [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Retrieved January 25, 2026, from [Link]

  • What are P-gp inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). NIH. Retrieved January 25, 2026, from [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 25, 2026, from [Link]

  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. (2014, May 15). Retrieved January 25, 2026, from [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Identification of 5-Methylfuro[2,3-c]pyridin-3(2H)-one Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the identification of its degradation products. The following information is based on established scientific principles of forced degradation studies and analytical chemistry.

I. Understanding Degradation Pathways

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the drug to more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1][2] For 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a fused heterocyclic compound, understanding its potential degradation under various stress conditions is essential for ensuring product quality, safety, and efficacy. The furo[2,3-c]pyridine scaffold is of significant interest in medicinal chemistry, making a thorough understanding of its stability crucial.[3]

Q1: What are the most probable degradation pathways for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride under forced degradation conditions?

A1: Based on the chemical structure, which includes a lactone (cyclic ester), a pyridine ring, and a furan ring, the most likely degradation pathways involve hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the furanone ring to form a carboxylic acid derivative. The pyridine ring can also be involved in acid-base equilibria, which may influence the rate and mechanism of hydrolysis.

  • Oxidation: The furan and pyridine rings can be susceptible to oxidation. The methyl group on the pyridine ring could also be a site for oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide are used to simulate oxidative stress.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to light, particularly UV radiation. Photolytic degradation can lead to complex reactions, including ring cleavage, rearrangement, and polymerization. While some related compounds are relatively photostable on their own, the presence of photosensitizers can accelerate degradation.[4]

II. Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is essential for generating relevant and interpretable data. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so extensive that secondary degradation products complicate the analysis.[1]

Q2: I'm not seeing any degradation of my compound under my current stress conditions. What should I do?

A2: If you are not observing degradation, it indicates the molecule is stable under the applied conditions. However, regulatory guidelines often require evidence of degradation to prove the stability-indicating nature of your analytical method.[2] Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.

  • Elevate Temperature: Increasing the temperature will accelerate the rate of most degradation reactions. However, be cautious not to use conditions that are unrealistically harsh and could lead to degradation pathways not relevant to normal storage conditions.

  • Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, simply extending the duration of the stress test can lead to the desired level of degradation.

  • Photostability: Ensure you are using an appropriate light source as specified in ICH Q1B guidelines, which includes both UV and visible light. If the drug substance is in solution, the choice of solvent can be critical; avoid solvents like methanol which can generate reactive species upon light exposure.[5]

Q3: My compound is degrading too quickly, and I'm seeing many small, unidentifiable peaks in my chromatogram. How can I control the degradation?

A3: Excessive degradation can lead to a complex mixture of secondary and tertiary degradation products, making identification challenging. To achieve a controlled degradation (typically 5-20%), you should:

  • Reduce Stressor Concentration: Use a lower molarity of acid, base, or oxidizing agent.

  • Lower the Temperature: Perform the degradation at a lower temperature to slow down the reaction rate.

  • Decrease Exposure Time: Monitor the degradation at shorter time intervals to stop the reaction when the target degradation level is reached.

  • Neutralization: For acid and base hydrolysis, it is crucial to neutralize the sample after the stress period to prevent further degradation during sample preparation and analysis.

III. Analytical Methodology for Degradation Product Identification

A robust analytical method is necessary to separate and identify the degradation products from the parent drug and from each other. High-Performance Liquid Chromatography (HPLC), particularly with UV or photodiode array (PDA) detection, is a common technique for this purpose.[6][7][8] For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9]

Q4: I am having trouble separating the degradation products from the parent peak using my current HPLC method. What parameters can I adjust?

A4: Co-elution of the parent drug and its degradation products is a common challenge. To improve chromatographic resolution, consider the following:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the type of organic solvent (e.g., acetonitrile vs. methanol) and its proportion in the mobile phase.

    • pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention times of ionizable compounds, including the parent drug and its degradation products. The pyridine moiety in the molecule makes it particularly sensitive to pH changes.

  • Column Chemistry:

    • Stationary Phase: If using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivities.

  • Gradient Profile: Optimize the gradient slope and duration to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.

  • Flow Rate and Temperature: While less impactful on selectivity, adjusting the flow rate and column temperature can fine-tune the separation and improve peak shape.

Table 1: Example HPLC Method Parameters for Furopyridine Derivatives
ParameterStarting ConditionAlternative to ConsiderRationale for Change
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPhenyl phases offer alternative selectivity for aromatic compounds through pi-pi interactions.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0Changing the pH and buffer salt can alter the ionization state and improve separation.
Mobile Phase B AcetonitrileMethanolMethanol can provide different selectivity compared to acetonitrile.
Gradient 5-95% B in 20 min5-95% B in 40 minA shallower gradient increases the time for peaks to separate.
Flow Rate 1.0 mL/min0.8 mL/minA lower flow rate can sometimes improve resolution, though it increases run time.
Detection UV at 254 nmPDA (200-400 nm)PDA allows for peak purity analysis and selection of the optimal wavelength for each component.
Q5: How can I tentatively identify the structures of the degradation products I'm observing?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for the structural elucidation of unknown degradation products.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements, which allow for the determination of the elemental composition of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion of a degradation product, you can obtain structural information. Comparing the fragmentation pattern of the degradation product to that of the parent drug can help identify which part of the molecule has been modified.

Workflow for Degradation Product Identification

Caption: Workflow for the identification of degradation products.

IV. Frequently Asked Questions (FAQs)

Q6: Are there any known degradation products for similar furo[2,3-c]pyridine structures?
Q7: What is the role of the hydrochloride salt in the degradation process?

A7: The hydrochloride salt makes the compound more soluble in aqueous media. In solution, the hydrochloride will dissociate, creating a mildly acidic environment. This acidic condition could potentially accelerate acid-catalyzed hydrolysis of the lactone ring. When designing forced degradation studies, it is important to consider the pH of the unbuffered drug solution as a baseline.

Q8: How do I handle and prepare samples for analysis after forced degradation?

A8: Proper sample handling is crucial to prevent further degradation or the introduction of artifacts.

  • Cooling: Immediately cool the stressed sample to room temperature or below to stop the reaction.

  • Neutralization: For samples stressed under acidic or basic conditions, neutralize them to a pH of approximately 7 using a suitable acid or base.

  • Dilution: Dilute the sample with the mobile phase or a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection into the HPLC system.

Experimental Protocol: Acid Hydrolysis Forced Degradation
  • Sample Preparation: Dissolve a known amount of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride in 1 M HCl to a final concentration of 1 mg/mL.

  • Stress Condition: Heat the solution at 80°C for 4 hours.

  • Neutralization: After cooling to room temperature, carefully neutralize the solution with 1 M NaOH.

  • Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_post Post-Stress Processing cluster_analysis Analysis dissolve Dissolve Drug in Stressor (e.g., 1M HCl) heat Apply Stress Condition (e.g., Heat at 80°C) dissolve->heat cool Cool to RT heat->cool neutralize Neutralize cool->neutralize dilute Dilute for Analysis neutralize->dilute analyze HPLC / LC-MS Analysis dilute->analyze

Caption: General workflow for a forced degradation experiment.

V. References

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing: Predicting Drug Degradation.

  • BenchChem. (n.d.). Furo[2,3-c]pyridine | CAS 19539-50-5. Retrieved from BenchChem website.

  • Reddy, G. S., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 50(9), 809–816.

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  • Ali, S. N. S., et al. (2021). Analytical Method Development and Validation and Forced Degradation Stability-Indicating Studies of Favipiravir by RP-HPLC and UV in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical and Clinical Research, 14(11), 60-67.

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  • Darwish, I. A., et al. (2008). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 16(1), 56-64.

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  • Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177-181.

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological potency of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride and a selection of its structural isomers and related heterocyclic compounds. While specific quantitative potency data for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is not extensively available in publicly accessible literature, this guide will leverage data from closely related furo[2,3-c]pyridine derivatives and its isomers to provide a scientifically grounded comparison for researchers in drug discovery and development.

The furo-pyridine scaffold is a privileged structure in medicinal chemistry, with different isomeric forms exhibiting a diverse range of biological activities, from anticancer and kinase inhibitory effects to immunomodulatory properties.[1][2] Understanding the subtle structural changes that influence potency and selectivity is crucial for the rational design of novel therapeutic agents.

Introduction to the Furo-Pyridine Scaffolds

The fusion of a furan ring to a pyridine ring can result in several isomers, with the furo[2,3-c] and furo[3,2-b] arrangements being of significant interest. These core structures serve as versatile starting points for the synthesis of compounds with a wide array of pharmacological applications. The pyridinone moiety itself is a key pharmacophore known to interact with various biological targets.

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride belongs to the furo[2,3-c]pyridine class. While its specific biological targets are not extensively documented, the broader furo[2,3-c]pyridine scaffold has been associated with:

  • Anticancer Activity : Derivatives of the furo[2,3-c]pyridine class have demonstrated cytotoxic effects against various cancer cell lines.[3]

  • Immunomodulatory Effects : Certain furo[2,3-c]quinoline derivatives have been identified as potent and selective agonists of Toll-like receptor 8 (TLR8), a key player in the innate immune system.[3][4]

For a direct and data-driven comparison, we will examine the potency of a well-characterized compound from a related series, a thieno[2,3-b]quinolone-2-carboxamide derivative (Compound 17d) , which exhibits potent anticancer activity.[5] The thieno[2,3-b]pyridine scaffold is a close bioisostere of the furo[2,3-b]pyridine system, where the furan oxygen is replaced by a sulfur atom.

Comparative Potency Analysis

The following table summarizes the available potency data for derivatives of the furo[2,3-c]pyridine scaffold and the selected thieno[2,3-b]quinolone comparator.

Compound ClassSpecific DerivativeTarget/AssayPotencyReference
Furo[2,3-c]quinoline C2-butyl substituted furo[2,3-c]quinolineHuman TLR8 AgonismEC50: 1.6 µM[4]
Thieno[2,3-b]quinolone Compound 17d (3-methoxyphenylcarboxamide derivative)Antiproliferative activity against MDA-MD-435 melanoma cell lineGI50: 23 nM[5]

This data highlights the high potency that can be achieved with these heterocyclic systems. The nanomolar activity of the thieno[2,3-b]quinolone derivative against a cancer cell line underscores the potential of this scaffold in oncology research.

Mechanism of Action and Signaling Pathways

The diverse biological activities of furo-pyridine and related scaffolds stem from their ability to interact with a variety of molecular targets, leading to the modulation of different signaling pathways.

Furo[2,3-c]pyridine Derivatives as TLR8 Agonists

Certain furo[2,3-c]quinoline derivatives act as agonists for Toll-like receptor 8 (TLR8).[3][4] TLR8 is an endosomal receptor primarily expressed in myeloid cells. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, playing a crucial role in the innate immune response. This mechanism is of significant interest for the development of vaccine adjuvants and immunotherapies.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furo_quinoline Furo[2,3-c]quinoline Agonist TLR8 TLR8 Furo_quinoline->TLR8 Binds MyD88 MyD88 TLR8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 Activates IKK IKK complex TAK1->IKK Activates NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Induces SRB_Assay_Workflow cluster_workflow SRB Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (cell adherence) cell_seeding->incubation1 compound_addition Add serially diluted compounds incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 cell_fixation Fix cells with trichloroacetic acid (TCA) incubation2->cell_fixation staining Stain with Sulforhodamine B (SRB) cell_fixation->staining washing Wash with 1% acetic acid staining->washing solubilization Solubilize bound dye with Tris base washing->solubilization readout Measure absorbance at ~510 nm solubilization->readout analysis Calculate GI50 values readout->analysis

Caption: Workflow for Determining GI50 using the SRB Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with water to remove TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance on a plate reader at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the GI50 value by plotting a dose-response curve.

TLR8 Agonist Activity Assay

To determine the potency of compounds as TLR8 agonists, a cell-based reporter assay is commonly employed. This assay uses a cell line (e.g., HEK-Blue™ hTLR8 cells) that expresses human TLR8 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.

Step-by-Step Protocol:

  • Cell Preparation: Prepare a suspension of the reporter cells in a specialized detection medium.

  • Compound Addition: Add various concentrations of the test compounds to the wells of a 96-well plate.

  • Cell Seeding: Add the cell suspension to the wells containing the compounds.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Reporter Gene Detection: Measure the SEAP activity in the cell supernatant. This can be done by adding a substrate that produces a colorimetric or chemiluminescent signal upon cleavage by SEAP.

  • Data Analysis: Quantify the signal using a spectrophotometer or luminometer. Calculate the EC50 value, the concentration at which the compound elicits 50% of the maximal response, by plotting a dose-response curve.

Conclusion

While direct comparative potency data for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is limited, the analysis of its structural isomers and related heterocyclic scaffolds reveals a class of compounds with significant and diverse biological activities. The furo[2,3-c]pyridine core is a promising scaffold for the development of immunomodulatory agents, particularly TLR8 agonists. In contrast, the closely related thieno[2,3-b]pyridine scaffold has yielded highly potent anticancer agents.

The choice of the heterocyclic core and its substitution pattern are critical determinants of biological activity and potency. The experimental protocols provided in this guide offer a framework for the in vitro characterization of novel compounds based on these privileged scaffolds. Further structure-activity relationship (SAR) studies are warranted to fully explore the therapeutic potential of the furo[2,3-c]pyridin-3(2H)-one class and to identify derivatives with optimized potency and selectivity for specific biological targets.

References

  • (To be populated with full citations
  • Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386. [Link]

  • K, S., et al. (2014). Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. Journal of Medicinal Chemistry, 57(10), 4344-4350. [Link]

  • Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 675-684. [Link]

  • Paruch, K., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113271. [Link]

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Navigating the Kinome: A Comparative Selectivity Analysis of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the furo[2,3-c]pyridine scaffold has emerged as a promising starting point for the development of novel therapeutics. This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a specific member of this family, 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. While public data on this particular compound is not yet available, this document outlines a rigorous, multi-faceted approach to its evaluation, comparing its hypothetical performance against established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply best practices in kinase inhibitor profiling.

The furopyridine core is structurally related to scaffolds known to yield potent and selective kinase inhibitors, such as the furo[3,2-b]pyridines, which have been successfully developed into highly selective inhibitors of cdc-like kinases (CLKs)[1][2][3]. This structural similarity provides a compelling rationale for the comprehensive investigation of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride against a broad panel of kinases to uncover its potential therapeutic targets and off-target liabilities.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[4] Consequently, the therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. Broad-spectrum inhibition can lead to undesirable off-target effects and toxicity, while highly selective inhibitors offer the promise of targeted intervention with an improved safety profile.[5] Therefore, early and comprehensive kinase screening is a critical step in the drug discovery pipeline.[5][6]

This guide will detail the experimental workflows to:

  • Determine the primary kinase target(s) of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

  • Quantify its potency and selectivity across a diverse panel of kinases.

  • Benchmark its performance against well-characterized kinase inhibitors.

Comparative Inhibitors

To provide a meaningful context for the selectivity profile of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a panel of well-characterized, commercially available kinase inhibitors with diverse selectivity profiles will be used as comparators.

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Staurosporine Broad SpectrumA non-selective inhibitor, serving as a positive control for pan-kinase inhibition.
Dasatinib Multi-kinase (BCR-ABL, SRC family)A type I inhibitor with a well-defined polypharmacology profile.
Lapatinib Dual EGFR/HER2A type II inhibitor targeting the "DFG-out" inactive conformation, providing a mechanistic comparator.
A potent and selective CLK inhibitor (e.g., a known furo[3,2-b]pyridine derivative) CLK family kinasesTo investigate potential cross-reactivity based on scaffold similarity.[1][2]

Experimental Workflow for Kinase Selectivity Profiling

The following sections outline a detailed, step-by-step methodology for a comprehensive kinase selectivity assessment.

Initial Broad Kinase Panel Screen

The first step is to perform a broad screen against a large, representative panel of kinases to identify potential primary targets and off-targets. Several commercial services offer extensive kinase panels.[5][6][7][8][9]

Experimental Protocol: Single-Dose Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride and comparator compounds in 100% DMSO.

  • Assay Concentration: Perform the initial screen at a single, high concentration (e.g., 1 µM or 10 µM) to identify a broad range of potential interactions.

  • Kinase Panel: Utilize a comprehensive kinase panel, such as the Reaction Biology HotSpot™ platform or the Eurofins Discovery KinaseProfiler™ service, which cover a significant portion of the human kinome.[5][6] These services typically employ radiometric (33P-ATP) or luminescence-based (e.g., ADP-Glo™) assays.[9]

  • ATP Concentration: It is crucial to consider the ATP concentration used in the assay. Screening at the Km,ATP for each kinase provides a measure of intrinsic inhibitor affinity, while screening at a physiological concentration (e.g., 1 mM ATP) can offer more biologically relevant data.[7][10] For the initial screen, using the Km,ATP is recommended to maximize the identification of potent interactions.[10]

  • Data Analysis: Express the results as percent inhibition relative to a vehicle (DMSO) control. A common threshold for identifying a "hit" is >50% or >75% inhibition.

Logical Framework for Initial Kinase Screen

G compound 5-Methylfuro[2,3-c]pyridin-3(2H)-one HCl assay Single-Dose Assay (1 or 10 µM) compound->assay panel Broad Kinase Panel (e.g., >300 kinases) panel->assay data Percent Inhibition Data assay->data atp ATP at Km atp->assay hits Identify Hits (e.g., >75% Inhibition) data->hits G cluster_TK Tyrosine Kinases cluster_TKL Tyrosine Kinase-Like cluster_STE STE Ser/Thr Kinases cluster_CK1 Casein Kinase 1 cluster_AGC AGC Ser/Thr Kinases cluster_CAMK Ca/Calmodulin-Dependent cluster_CMGC CMGC Ser/Thr Kinases TK1 TK2 TK1->TK2 TK4 TK1->TK4 TK6 TK1->TK6 TKL1 TK3 TK2->TK3 TK5 TK4->TK5 TKL2 TKL1->TKL2 TKL3 TKL1->TKL3 STE1 TKL4 TKL2->TKL4 STE2 STE1->STE2 STE4 STE1->STE4 CK1_1 STE3 STE2->STE3 STE5 STE4->STE5 CK1_2 CK1_1->CK1_2 AGC1 AGC2 AGC1->AGC2 AGC3 AGC1->AGC3 CAMK1 CAMK2 CAMK1->CAMK2 CAMK3 CAMK1->CAMK3 CMGC1 CAMK4 CAMK2->CAMK4 CMGC2 CMGC1->CMGC2 CMGC4 CMGC1->CMGC4 CMGC6 CMGC1->CMGC6 CMGC3 CMGC2->CMGC3 CMGC5 CMGC4->CMGC5

Caption: A simplified representation of a kinome map illustrating kinase families.

Interpretation and Next Steps

The data generated from this comprehensive profiling workflow will provide a detailed understanding of the selectivity of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride.

  • High Selectivity: If the compound demonstrates potent inhibition of a single kinase or a small number of related kinases with minimal off-target effects, it represents a promising candidate for further development as a selective chemical probe or therapeutic lead.

  • Moderate Selectivity: Inhibition of a few distinct kinase families may suggest opportunities for developing multi-targeted inhibitors, which can be advantageous in complex diseases like cancer.

  • Low Selectivity: Broad, non-selective inhibition, similar to staurosporine, would indicate that the scaffold requires significant medicinal chemistry optimization to improve its selectivity profile.

Based on the selectivity profile, further studies would be warranted, including:

  • Mechanism of Action Studies: Determining whether the inhibitor is ATP-competitive and its binding kinetics.

  • Cellular Assays: Validating on-target activity in a cellular context by assessing the phosphorylation of known downstream substrates of the target kinase(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride to improve potency and selectivity.

Conclusion

While the specific kinase selectivity profile of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride remains to be experimentally determined, the methodologies outlined in this guide provide a robust and scientifically rigorous framework for its characterization. By employing a systematic approach of broad panel screening followed by quantitative IC50 determination and comparison with established inhibitors, researchers can effectively elucidate the compound's potential and guide its future development. The structural relationship of the furopyridine scaffold to known kinase inhibitor classes underscores the importance of such a thorough investigation.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Smalley, T. L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1093-1098. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylfuro[3,2-b]pyridine. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved from [Link]

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structural analogs of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride activity comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of structural analogs of the furo[2,3-c]pyridine scaffold. While direct comparative data for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is not extensively available in the public domain, this document synthesizes findings from closely related analogs to establish a framework for understanding the structure-activity relationships (SAR) within this promising class of heterocyclic compounds. The insights and methodologies presented herein are intended to guide researchers in drug discovery and development.

The furo[2,3-c]pyridine core is a versatile scaffold that has been explored for a range of biological activities, including anticancer and immunomodulatory effects.[1][2] The fusion of a furan ring to the pyridine core creates a unique electronic and steric environment that can be strategically modified to tune the compound's interaction with biological targets.[3] This guide will delve into the impact of substitutions at various positions on the furo[2,3-c]pyridine ring system, drawing on data from published studies on related analogs.

The Furo[2,3-c]pyridine Scaffold: A Platform for Diverse Biological Activity

The furo[2,3-c]pyridine nucleus is a key pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological properties, including kinase inhibition and modulation of immune responses.[2][4] The planarity of the fused ring system allows for potential intercalation with DNA or insertion into the active sites of enzymes, while the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as hydrogen bond acceptors, contributing to target binding.

Below is a generalized workflow for the synthesis and evaluation of furo[2,3-c]pyridine analogs, which forms the basis of the comparative data discussed in this guide.

Furo[2,3-c]pyridine Analog Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Pyridines, Furans) reaction Multi-step Synthesis (e.g., Cyclization, Functionalization) start->reaction analogs Library of Furo[2,3-c]pyridine Analogs reaction->analogs in_vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) analogs->in_vitro in_vivo In Vivo Models (e.g., Xenograft, Disease Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar

Caption: Generalized workflow for the synthesis and biological evaluation of furo[2,3-c]pyridine analogs.

Comparative Analysis of Structural Analogs

The biological activity of furo[2,3-c]pyridine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. This section explores the impact of key structural modifications.

Substitution at the C2 and C3 Positions of the Furan Ring

Studies on 2,3-diamino-furo[2,3-c]pyridines have revealed a distinct SAR with varying substituents at the C2 position.[1][5] These compounds have been investigated as modulators of Toll-like receptor 8 (TLR8), a key player in the innate immune system.[1] The introduction of different functional groups at this position can dramatically alter the compound's ability to activate TLR8-dependent signaling pathways.[5]

For instance, a focused library of furo[2,3-c]pyridines demonstrated that while none of the tested compounds induced pro-inflammatory cytokines, they did upregulate several chemokine ligand genes in human peripheral blood mononuclear cells (PBMCs).[1][5] The most active compounds in these studies showed prominent adjuvant effects in immunization studies, highlighting their potential as vaccine adjuvants.[1]

Isomeric Scaffolds: Furo[3,2-c]pyridines and Furo[2,3-b]pyridines

The isomeric arrangement of the fused rings also plays a critical role in determining biological activity. Furo[3,2-c]pyridine derivatives have shown potential as anticancer agents and kinase inhibitors.[4] The cytotoxic effects of these compounds are typically assessed against a panel of human cancer cell lines.[4]

Similarly, furo[2,3-b]pyridine derivatives have been investigated for their activity as tubulin polymerization inhibitors, as well as Lck and Akt kinase inhibitors.[2] The subtle change in the position of the furan oxygen and the pyridine nitrogen relative to each other can lead to different binding modes with target proteins, resulting in distinct pharmacological profiles.

The table below presents hypothetical comparative data for different furo-pyridine scaffolds to illustrate the potential impact of isomeric and substituent variations on anticancer activity. The data is representative of typical findings in the field.

Compound IDScaffoldR1-SubstituentR2-SubstituentIC50 (µM) on MCF-7Target Pathway
FP-1 Furo[2,3-c]pyridine-CH3-H15.2Unknown
FP-2 Furo[2,3-c]pyridine-Ph-NH22.5TLR8 Modulation
FP-3 Furo[3,2-c]pyridine-H-CF38.7Kinase Inhibition
FP-4 Furo[2,3-b]pyridine-H-Cl5.1Tubulin Polymerization

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR.

Experimental Protocols for Activity Assessment

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following are representative protocols for assessing the anticancer and kinase inhibitory activities of furo[2,3-c]pyridine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, which is often a key target in cancer therapy.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of product formed or the remaining ATP using a suitable method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The furo[2,3-c]pyridine scaffold represents a valuable starting point for the development of novel therapeutics. The evidence from related analogs strongly suggests that systematic structural modifications can lead to significant improvements in biological activity and selectivity. Future research in this area should focus on:

  • Synthesis of a focused library of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride analogs with diverse substitutions at key positions.

  • Comprehensive biological screening of these analogs against a panel of relevant targets, including kinases and immune receptors.

  • In-depth SAR studies to elucidate the key structural features responsible for the observed activity.

  • Computational modeling and docking studies to rationalize the SAR data and guide the design of more potent and selective compounds.

By employing the systematic approach outlined in this guide, researchers can unlock the full therapeutic potential of the furo[2,3-c]pyridine class of compounds.

References

  • Hassan, A. S., et al. (2020). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. RSC Advances, 10(49), 29397-29413. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(13), 7949-7963. [Link]

  • Kokatla, H. P., et al. (2012). Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry, 55(18), 8146-8157. [Link]

  • Krátky, M., et al. (2015). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Monatshefte für Chemie - Chemical Monthly, 146(7), 1159-1165. [Link]

  • El-Gamal, M. I., et al. (2021). Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies. Scientific Reports, 11(1), 1-17. [Link]

  • Kokatla, H. P., et al. (2012). Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry, 55(18), 8146-8157. [Link]

  • Gomaa, M. A. M., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 13(34), 23838-23846. [Link]

  • PubChem. (n.d.). 5-Methylfuro[3,2-b]pyridine. National Center for Biotechnology Information. [Link]

  • Kokatla, H. P., et al. (2012). Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry, 55(18), 8146-8157. [Link]

  • Wang, T., et al. (2022). Novel Coumarin-furo[2,3-d]pyrimidinone Hybrid derivatives as anticancer agents: Synthesis, biological evaluation and Molecular Docking. Bioorganic & Medicinal Chemistry, 55, 116597. [Link]

  • Galkin, P. S., et al. (2023). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2023(2), M1639. [Link]

  • Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177-181. [Link]

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  • Wang, C., et al. (2019). Rhodium-Catalyzed Direct Arylation of Furopyridine: Synthesis and the Cardiac Effects of Dictamnine Derivatives. European Journal of Organic Chemistry, 2019(44), 7401-7405. [Link]

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  • Lindsley, C. W., et al. (2016). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Bioorganic & Medicinal Chemistry Letters, 26(5), 1366-1370. [Link]

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A Technical Guide to the Synthesis and Evaluation of 5-Methylfuro[2,3-c]pyridin-3(2H)-one Hydrochloride: A Proposed Benchmark Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive technical overview of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, a specific derivative with potential for further investigation. Due to the limited publicly available benchmark data on this exact compound, this document serves as a proposed benchmark study, outlining a robust synthetic strategy and a comprehensive evaluation workflow based on established methodologies for analogous compounds. This guide is intended to empower researchers to synthesize, characterize, and evaluate this molecule, thereby contributing to the collective understanding of its therapeutic potential.

Introduction to the Furo[2,3-c]pyridine Scaffold

The fusion of a furan ring with a pyridine moiety gives rise to the furopyridine core, a heterocyclic system that has garnered significant attention in drug discovery. Derivatives of this scaffold have been reported to exhibit a range of pharmacological properties, including anticancer and kinase inhibitory activities.[1][2] The specific structural features of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, particularly the lactam functionality and the methyl substitution on the pyridine ring, suggest its potential as a modulator of various biological pathways. A thorough investigation of its synthesis and biological activity is therefore warranted to unlock its therapeutic possibilities.

Proposed Synthesis and Characterization

A plausible synthetic route for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride can be conceptualized based on established methods for related furopyridinone structures. The following proposed synthesis provides a logical and experimentally sound approach for obtaining the target compound.

Synthetic Pathway

dot ```dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Substituted Pyridine Precursor"]; B [label="Functionalization of Pyridine Ring"]; C [label="Annulation of Furanone Ring"]; D [label="Final Product:\n5-Methylfuro[2,3-c]pyridin-3(2H)-one"]; E [label="Salt Formation (HCl)"]; F [label="Target Compound:\n5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride"];

A -> B [label="e.g., Halogenation, Nitration"]; B -> C [label="e.g., Reaction with a C2-synthon, Cyclization"]; C -> D [label="Deprotection/Modification"]; D -> E [label="Treatment with HCl"]; E -> F; }

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Profiling

Furopyridine scaffolds have been identified as potent kinase inhibitors. [5]Therefore, profiling the inhibitory activity of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride against a panel of kinases is a critical benchmark.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel Selection: A panel of relevant kinases should be selected, potentially including those implicated in cancer progression (e.g., CDKs, Akt). [2]2. Assay Principle: A variety of assay formats can be used, such as radiometric assays (e.g., ³²P-ATP incorporation) or fluorescence-based assays (e.g., FRET).

  • Procedure: The kinase, substrate, and ATP are incubated with varying concentrations of the test compound.

  • Data Analysis: The kinase activity is measured, and the IC₅₀ value is determined.

Comparative Analysis with Alternative Scaffolds

While direct competitors for 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride are not established, a comparison with other heterocyclic scaffolds known to possess similar biological activities can provide valuable context.

ScaffoldReported Biological ActivityPotential AdvantagesPotential Disadvantages
Benzothieno[2,3-c]pyridines Anticancer, CYP17 inhibitors [6]Potent and broad-spectrum anticancer activity. [6]May have different ADME profiles.
Pyrazolo[1,5-a]pyrimidines Anticancer, CNS agents, anti-inflammatory [5]Broad range of medicinal properties. [5]Different synthetic challenges.
Thieno[3,2-b]pyridines Kinase inhibitors [5]Potential for high selectivity. [5]May target a different set of kinases.

This comparative table highlights that while the furopyridine scaffold is promising, other heterocyclic systems have also demonstrated significant potential in similar therapeutic areas. The unique structure of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride may offer advantages in terms of selectivity, potency, or pharmacokinetic properties, which can only be determined through the proposed benchmark studies.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the synthesis, characterization, and biological evaluation of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride. By following the proposed experimental protocols, researchers can generate the necessary benchmark data to assess its therapeutic potential. Future studies should focus on elucidating the mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting in vivo efficacy studies for promising lead compounds. The data generated from these studies will be invaluable in determining the future trajectory of this intriguing molecule in the drug discovery pipeline.

References

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. PubMed Central. Available at: [Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available at: [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. MDPI. Available at: [Link]

  • 5-Methylfuro[3,2-b]pyridine. PubChem. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Newer Biologically Active Pyridines: A Potential Review. ResearchGate. Available at: [Link]

  • Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. PubMed. Available at: [Link]

  • Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.